molecular formula C21H19ClF3N3O3 B15612424 VBIT-3

VBIT-3

カタログ番号: B15612424
分子量: 453.8 g/mol
InChIキー: RSUJVXBELMZOKK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

VBIT-3 is a useful research compound. Its molecular formula is C21H19ClF3N3O3 and its molecular weight is 453.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C21H19ClF3N3O3

分子量

453.8 g/mol

IUPAC名

1-(4-chlorophenyl)-3-[4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C21H19ClF3N3O3/c22-14-1-3-16(4-2-14)28-19(29)13-18(20(28)30)27-11-9-26(10-12-27)15-5-7-17(8-6-15)31-21(23,24)25/h1-8,18H,9-13H2

InChIキー

RSUJVXBELMZOKK-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

VBIT-3: A Technical Guide to its Mechanism of Action in Apoptosis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VBIT-3 is a small molecule inhibitor of the voltage-dependent anion channel 1 (VDAC1), a key protein in the outer mitochondrial membrane that plays a crucial role in apoptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular target, signaling pathway, and cellular effects. The information presented is intended to support further research and drug development efforts targeting apoptosis-associated disorders.

Introduction

The voltage-dependent anion channel 1 (VDAC1) is a critical regulator of mitochondrial function and a central convergence point for various cell survival and death signals.[1] Under apoptotic stimuli, VDAC1 undergoes oligomerization, forming a large channel that facilitates the release of pro-apoptotic factors from the mitochondrial intermembrane space, such as cytochrome c, leading to the activation of the caspase cascade and programmed cell death.[1][2] this compound is a novel compound developed to specifically target and inhibit this VDAC1 oligomerization process, thereby preventing apoptosis and protecting against mitochondrial dysfunction.[1][3] this compound was developed from the parent compound AKOS-022 and is a derivative alongside the more potent VBIT-4.[1]

Molecular Target and Binding Affinity

The primary molecular target of this compound is the mitochondrial protein VDAC1.[3] this compound directly interacts with VDAC1, exhibiting a binding affinity (Kd) of 31.3 μM.[3] This interaction interferes with the conformational changes required for VDAC1 monomers to assemble into oligomeric complexes upon apoptotic induction.[1]

Mechanism of Action: Inhibition of VDAC1 Oligomerization

The core mechanism of action of this compound is the inhibition of VDAC1 oligomerization.[3] In healthy cells, VDAC1 exists predominantly as a monomer, facilitating the transport of metabolites across the outer mitochondrial membrane.[4] In response to apoptotic signals, VDAC1 monomers self-associate to form dimers, trimers, and higher-order oligomers.[1] This oligomeric pore is large enough to allow the passage of proteins like cytochrome c from the intermembrane space into the cytosol, a critical step in the intrinsic apoptosis pathway.[2][5] this compound, by binding to VDAC1, prevents this oligomerization, thus maintaining the integrity of the outer mitochondrial membrane and preventing the release of apoptotic factors.[1][3]

Signaling Pathway

The signaling pathway through which this compound exerts its anti-apoptotic effects is initiated by various apoptotic stimuli that would otherwise lead to VDAC1-mediated cell death. The pathway can be visualized as follows:

VBIT3_Signaling_Pathway cluster_upstream Upstream Apoptotic Stimuli cluster_mitochondrion Mitochondrion cluster_omm Outer Mitochondrial Membrane cluster_ims Intermembrane Space cluster_cytosol Cytosol Apoptotic_Stimuli Apoptotic Stimuli (e.g., Selenite (B80905), Cisplatin, STS) VDAC1_monomer VDAC1 (Monomer) Apoptotic_Stimuli->VDAC1_monomer Induces VDAC1_oligomer VDAC1 (Oligomer) VDAC1_monomer->VDAC1_oligomer Oligomerization Cytochrome_c_IMS Cytochrome c VDAC1_oligomer->Cytochrome_c_IMS Forms pore for release Cytochrome_c_Cytosol Cytochrome c Cytochrome_c_IMS->Cytochrome_c_Cytosol Release Caspase_Activation Caspase Activation Cytochrome_c_Cytosol->Caspase_Activation Activates Apoptosis Apoptosis Caspase_Activation->Apoptosis Leads to VBIT3 This compound VBIT3->VDAC1_monomer Binds to VBIT3->VDAC1_oligomer Inhibits

Caption: this compound signaling pathway.

Quantitative Data

The inhibitory effects of this compound on key apoptotic events have been quantified in HEK-293 cells. For comparative purposes, data for the more potent derivative, VBIT-4, is also included where available.

CompoundTarget/ProcessCell LineIC50 (μM)Reference
This compoundVDAC1 OligomerizationHEK-2938.8 ± 0.56[3]
This compoundCytochrome c ReleaseHEK-2936.6 ± 1.03[3]
This compoundApoptosisHEK-2937.5 ± 0.27[3]
VBIT-4VDAC1 OligomerizationHEK-293~2.9[6]
VBIT-4Cytochrome c ReleaseHEK-293~1.8[6]
VBIT-4ApoptosisHEK-293~2.5[6]

Experimental Protocols

VDAC1 Oligomerization Assay

This protocol is based on the methodology described for assessing VDAC1 oligomerization in cell culture.[6]

Experimental Workflow:

VDAC1_Oligomerization_Workflow Cell_Culture 1. Cell Culture (e.g., HEK-293) Treatment 2. Treatment - this compound/Vehicle - Apoptotic Inducer (e.g., Selenite) Cell_Culture->Treatment Harvesting 3. Cell Harvesting Treatment->Harvesting Crosslinking 4. Cross-linking (e.g., EGS) Harvesting->Crosslinking Lysis 5. Cell Lysis Crosslinking->Lysis SDS_PAGE 6. SDS-PAGE Lysis->SDS_PAGE Western_Blot 7. Western Blot (Anti-VDAC1 Antibody) SDS_PAGE->Western_Blot Analysis 8. Analysis of Monomers vs. Oligomers Western_Blot->Analysis

Caption: VDAC1 Oligomerization Assay Workflow.

Methodology:

  • Cell Culture and Treatment: Plate HEK-293 cells and grow to desired confluency. Treat cells with varying concentrations of this compound or a vehicle control for a specified period (e.g., 2 hours). Subsequently, induce apoptosis with an appropriate agent (e.g., 15 μM selenite for 4 hours).[6]

  • Cell Harvesting and Cross-linking: Harvest the cells by centrifugation. To stabilize VDAC1 oligomers, resuspend the cell pellet in a suitable buffer and treat with a cross-linking agent such as ethylene (B1197577) glycol bis(succinimidyl succinate) (EGS) (e.g., 300 μM for 15 minutes).[6]

  • Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane. Probe the membrane with a primary antibody specific for VDAC1, followed by an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities corresponding to VDAC1 monomers and oligomers to determine the effect of this compound on oligomerization.

Cytochrome c Release Assay

This protocol outlines the detection of cytochrome c translocation from the mitochondria to the cytosol via Western blotting.[1][7]

Methodology:

  • Induction of Apoptosis: Treat cells with the desired apoptotic stimulus in the presence or absence of this compound.

  • Cell Fractionation:

    • Harvest approximately 5 x 10⁷ cells by centrifugation.

    • Wash the cells with ice-cold PBS.

    • Resuspend the cell pellet in a cytosol extraction buffer containing DTT and protease inhibitors and incubate on ice.

    • Homogenize the cells using a Dounce homogenizer.

    • Centrifuge the homogenate at a low speed to pellet nuclei and intact cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.

  • Western Blotting:

    • Determine the protein concentration of the cytosolic fractions.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with a primary antibody specific for cytochrome c.

    • Analyze the presence and intensity of the cytochrome c band in the cytosolic fractions to assess its release from the mitochondria.

Apoptosis Assay (Acridine Orange/Ethidium (B1194527) Bromide Staining)

This method allows for the visualization and quantification of apoptotic cells based on plasma membrane integrity and nuclear morphology.[6]

Methodology:

  • Cell Treatment: Treat cells with apoptotic inducers and this compound as described previously.

  • Staining: Harvest the cells and resuspend them in a staining solution containing acridine (B1665455) orange and ethidium bromide.

  • Microscopy: Visualize the stained cells using a fluorescence microscope.

    • Live cells: Uniform green fluorescence.

    • Early apoptotic cells: Bright green nuclei with condensed or fragmented chromatin.

    • Late apoptotic/necrotic cells: Orange-red fluorescence.

  • Quantification: Count the number of live, apoptotic, and necrotic cells in multiple fields of view to determine the percentage of apoptotic cells in each treatment group.

Conclusion

This compound represents a promising pharmacological tool for the study of VDAC1-mediated apoptosis and a potential therapeutic lead for diseases characterized by excessive cell death. Its well-defined mechanism of action, centered on the inhibition of VDAC1 oligomerization, provides a clear rationale for its anti-apoptotic effects. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug developers working in this field. Further investigation into the in vivo efficacy and safety profile of this compound and its more potent analogs is warranted to fully explore their therapeutic potential.

References

VBIT-3: A Targeted Approach to Apoptosis Regulation Through VDAC1 Oligomerization Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development. Its dysregulation is a hallmark of numerous diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, primarily by controlling the mitochondrial outer membrane permeabilization (MOMP). A key event in MOMP is the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol. The voltage-dependent anion channel 1 (VDAC1), the most abundant protein in the outer mitochondrial membrane, has emerged as a critical player in this process. VDAC1 can form oligomers that create a large pore sufficient for the passage of cytochrome c.[1][2][3] This technical guide provides a comprehensive overview of VBIT-3, a novel small molecule inhibitor of VDAC1 oligomerization, and its role in the regulation of apoptosis. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways and workflows.

This compound: Mechanism of Action in Apoptosis Regulation

This compound is a potent inhibitor of apoptosis that functions by directly targeting VDAC1.[4][5] Its primary mechanism of action is the inhibition of VDAC1 oligomerization, a crucial step in the mitochondrial pathway of apoptosis.[5][6]

Under apoptotic stimuli, VDAC1 monomers in the outer mitochondrial membrane undergo a conformational change and assemble into dimers, trimers, and higher-order oligomers.[6][7][8] This oligomerization is proposed to form a large channel through which pro-apoptotic proteins, most notably cytochrome c, are released from the intermembrane space into the cytosol.[1][2][3] The release of cytochrome c triggers the activation of a cascade of caspases, including the executioner caspase-3, ultimately leading to the dismantling of the cell.[9][10]

This compound exerts its anti-apoptotic effect by binding to VDAC1 and preventing this self-assembly into oligomeric pores.[4][5] By inhibiting VDAC1 oligomerization, this compound effectively blocks the release of cytochrome c from the mitochondria, thereby halting the downstream activation of the caspase cascade and preventing apoptotic cell death.[4]

Quantitative Data on this compound Activity

The efficacy of this compound in inhibiting key events of the apoptotic pathway has been quantified in various studies. The following tables summarize the critical data regarding its binding affinity and inhibitory concentrations.

ParameterValueCell LineReference
Binding Affinity (Kd) for VDAC1 31.3 µM-[1][4]

Table 1: this compound Binding Affinity for VDAC1. The dissociation constant (Kd) indicates the strength of the binding between this compound and VDAC1.

Inhibitory ActivityIC50 Value (µM)Cell LineReference
VDAC1 Oligomerization 8.8 ± 0.56HEK-293[1][4]
Cytochrome c Release 6.6 ± 1.03HEK-293[1][4]
Apoptosis 7.5 ± 0.27HEK-293[1][4]

Table 2: this compound Inhibitory Concentrations (IC50). The IC50 values represent the concentration of this compound required to inhibit 50% of the respective cellular process in Human Embryonic Kidney (HEK-293) cells.

Signaling Pathways and Experimental Workflows

VDAC1-Mediated Apoptotic Signaling Pathway and Inhibition by this compound

The following diagram illustrates the central role of VDAC1 in the intrinsic apoptotic pathway and the mechanism of inhibition by this compound.

VDAC1_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion cluster_OMM Outer Mitochondrial Membrane (OMM) cluster_IMS Intermembrane Space (IMS) cluster_Cytosol Cytosol VDAC1_monomer VDAC1 (monomer) VDAC1_oligomer VDAC1 (oligomer) VDAC1_monomer->VDAC1_oligomer forms pore CytoC_mito Cytochrome c CytoC_cyto Cytochrome c CytoC_mito->CytoC_cyto release Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->VDAC1_monomer induces oligomerization VBIT3 This compound VBIT3->VDAC1_monomer inhibits oligomerization Caspase9 Caspase-9 activation CytoC_cyto->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: VDAC1-mediated apoptosis and its inhibition by this compound.

Experimental Workflow for Assessing this compound Activity

This diagram outlines a typical experimental workflow to evaluate the efficacy of this compound in inhibiting apoptosis.

VBIT3_Workflow cluster_assays Downstream Assays start Cell Culture (e.g., HEK-293) treatment Treatment: 1. Control 2. Apoptotic Inducer (e.g., Staurosporine) 3. Apoptotic Inducer + this compound start->treatment vdac_assay VDAC1 Oligomerization Assay (e.g., Cross-linking & Western Blot) treatment->vdac_assay cyto_assay Cytochrome c Release Assay (e.g., Immunofluorescence) treatment->cyto_assay caspase_assay Caspase-3 Activity Assay (e.g., Fluorometric) treatment->caspase_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Flow Cytometry) treatment->apoptosis_assay data_analysis Data Analysis and Interpretation vdac_assay->data_analysis cyto_assay->data_analysis caspase_assay->data_analysis apoptosis_assay->data_analysis

Caption: Experimental workflow for evaluating this compound's anti-apoptotic effects.

Detailed Experimental Protocols

VDAC1 Oligomerization Assay (Chemical Cross-linking and Western Blot)

Objective: To determine the effect of this compound on the oligomerization state of VDAC1 in cells undergoing apoptosis.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HEK-293) and allow them to adhere overnight. Treat the cells with an apoptotic inducer (e.g., 1 µM staurosporine (B1682477) for 3 hours) in the presence or absence of varying concentrations of this compound.

  • Cross-linking: Wash the cells with PBS. Add a membrane-permeable cross-linker such as EGS (ethylene glycol bis(succinimidyl succinate)) at a final concentration of 1 mM in PBS and incubate for 30 minutes at room temperature.

  • Quenching: Quench the cross-linking reaction by adding Tris-HCl (pH 7.5) to a final concentration of 50 mM and incubating for 15 minutes.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel (e.g., 4-12% gradient gel).

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against VDAC1 overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. VDAC1 monomers, dimers, trimers, and higher-order oligomers will appear at their respective molecular weights.

Cytochrome c Release Assay (Immunofluorescence)

Objective: To visualize and quantify the release of cytochrome c from mitochondria into the cytosol upon apoptosis induction and its inhibition by this compound.

Methodology:

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat them as described in the VDAC1 oligomerization assay.

  • Fixation and Permeabilization:

    • Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

    • Wash again with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding sites with 1% BSA in PBS for 30 minutes.

  • Antibody Staining:

    • Incubate the cells with a primary antibody against cytochrome c for 1 hour at room temperature.

    • Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

    • (Optional) Co-stain with a mitochondrial marker (e.g., MitoTracker Red CMXRos) prior to fixation to visualize mitochondrial morphology.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear staining.

  • Microscopy: Visualize the cells using a fluorescence microscope. In healthy cells, cytochrome c staining will be punctate and co-localize with the mitochondrial marker. In apoptotic cells, the cytochrome c staining will be diffuse throughout the cytoplasm.

Caspase-3 Activity Assay (Fluorometric Plate Reader Assay)

Objective: To measure the activity of caspase-3, a key executioner caspase, in response to apoptotic stimuli and this compound treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells in a 96-well plate and treat as previously described.

  • Cell Lysis: Lyse the cells by adding a lysis buffer provided in a commercial caspase-3 activity assay kit.

  • Assay Reaction:

    • Add the cell lysate to a new 96-well plate.

    • Add the caspase-3 substrate (e.g., DEVD-AFC or DEVD-R110) to each well. This substrate is a peptide containing the caspase-3 recognition sequence (DEVD) linked to a fluorophore.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. Active caspase-3 in the lysate will cleave the substrate, releasing the fluorophore.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific fluorophore used. The fluorescence intensity is directly proportional to the caspase-3 activity.

Apoptosis Assay (Annexin V and Propidium Iodide Staining with Flow Cytometry)

Objective: To quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells following treatment.

Methodology:

  • Cell Culture and Treatment: Treat cells in culture plates as described previously.

  • Cell Harvesting:

    • For adherent cells, detach them using trypsin-EDTA.

    • Collect both the detached and adherent cells by centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Conclusion

This compound represents a promising therapeutic agent for diseases characterized by excessive apoptosis. Its targeted inhibition of VDAC1 oligomerization provides a specific mechanism to intervene at a critical, early stage of the mitochondrial apoptotic pathway. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the potential of this compound and other VDAC1-targeting compounds in the regulation of apoptosis. The visualization of the signaling pathways and experimental workflows aims to facilitate a clearer understanding of the complex processes involved and to guide future research in this exciting field.

References

VBIT-3: A Targeted Approach to Mitigating Mitochondrial Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial dysfunction is a cornerstone of numerous pathological states, including neurodegenerative and cardiovascular diseases. A key event in the mitochondrial-mediated apoptotic pathway is the oligomerization of the voltage-dependent anion channel 1 (VDAC1), a protein crucial for regulating the metabolic and ionic exchange between mitochondria and the cytosol. This guide delves into the technical details of VBIT-3, a small molecule inhibitor of VDAC1 oligomerization, and its role in preventing mitochondrial dysfunction. We will explore its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the associated signaling pathways.

Introduction to VDAC1 and Mitochondrial Dysfunction

The voltage-dependent anion channel 1 (VDAC1) is the most abundant protein in the outer mitochondrial membrane, acting as a primary gateway for the passage of ions, metabolites such as ATP and ADP, and other small molecules.[1] Under normal physiological conditions, VDAC1 is essential for maintaining cellular energy homeostasis. However, in response to apoptotic stimuli, VDAC1 undergoes oligomerization, forming a large channel that facilitates the release of pro-apoptotic factors like cytochrome c from the mitochondrial intermembrane space into the cytosol.[1] This event is a critical step in the intrinsic apoptotic cascade and is associated with various hallmarks of mitochondrial dysfunction, including the dissipation of the mitochondrial membrane potential (ΔΨm), increased production of reactive oxygen species (ROS), and disruptions in cellular calcium homeostasis.[1]

This compound: A Potent Inhibitor of VDAC1 Oligomerization

This compound is a small molecule designed to specifically target and inhibit the oligomerization of VDAC1.[2] By binding to VDAC1, this compound prevents the conformational changes required for self-assembly, thereby blocking the formation of the apoptotic pore.[1][2] This action effectively preserves mitochondrial integrity and prevents the downstream events of apoptosis.

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of VDAC1 oligomerization.[2] This has been demonstrated to protect against mitochondrial dysfunction by:

  • Inhibiting Cytochrome c Release: By preventing VDAC1 pore formation, this compound blocks the release of cytochrome c from the mitochondria, a key initiator of the caspase cascade.[2]

  • Restoring Mitochondrial Membrane Potential: this compound helps to maintain the mitochondrial membrane potential, which is crucial for ATP synthesis and overall mitochondrial function.[1]

  • Reducing Reactive Oxygen Species (ROS) Production: Mitochondrial dysfunction is a major source of cellular ROS. By preserving mitochondrial health, this compound mitigates excessive ROS production.[3]

  • Regulating Intracellular Calcium Levels: this compound has been shown to prevent the elevation of intracellular Ca2+ levels associated with apoptosis induction.[3]

dot graph TD; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

} this compound inhibits apoptosis by preventing VDAC1 oligomerization.

Quantitative Data on this compound Efficacy

The potency of this compound has been quantified in various cellular assays. The following tables summarize the key quantitative data available.

Parameter Value Cell Line Inducing Agent Reference
Binding Affinity (Kd) 31.3 µM--[2]
IC50 (VDAC1 Oligomerization) 8.8 ± 0.56 µMHEK-293Selenite[2]
IC50 (Cytochrome c Release) 6.6 ± 1.03 µMHEK-293Selenite[2]
IC50 (Apoptosis) 7.5 ± 0.27 µMHEK-293Selenite[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on mitochondrial dysfunction and apoptosis.

VDAC1 Oligomerization Assay

This assay is designed to quantify the extent of VDAC1 oligomerization in cells treated with an apoptotic stimulus in the presence or absence of this compound.

Protocol:

  • Cell Culture and Treatment:

    • Culture HEK-293 cells to 70-80% confluency.

    • Pre-incubate cells with varying concentrations of this compound (e.g., 0.1-10 µM) for 2 hours.[2]

    • Induce apoptosis with a suitable agent (e.g., selenite).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer containing a mild detergent (e.g., 1% digitonin).

  • Cross-linking (Optional but Recommended):

    • To stabilize VDAC1 oligomers, treat the cell lysate with a cross-linking agent (e.g., EGS).

  • SDS-PAGE and Western Blotting:

    • Separate protein lysates on an SDS-polyacrylamide gel under non-reducing conditions.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for VDAC1.

    • Use a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantification:

    • Measure the band intensities corresponding to VDAC1 monomers, dimers, trimers, and higher-order oligomers using densitometry software.

    • Calculate the percentage of oligomerized VDAC1 relative to the total VDAC1 protein.

G

Cytochrome c Release Assay

This assay determines the amount of cytochrome c released from the mitochondria into the cytosol.

Protocol:

  • Cell Treatment:

    • Treat cells as described in the VDAC1 oligomerization assay.

  • Cell Fractionation:

    • Harvest cells and wash with PBS.

    • Resuspend the cell pellet in a hypotonic buffer to swell the cells.

    • Homogenize the cells using a Dounce homogenizer.

    • Centrifuge the homogenate at low speed to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at high speed to pellet the mitochondria.

    • The resulting supernatant is the cytosolic fraction.

  • Western Blotting:

    • Analyze the cytosolic fraction by SDS-PAGE and Western blotting using an antibody specific for cytochrome c.

    • Use an antibody against a cytosolic marker (e.g., GAPDH) as a loading control.

  • Quantification:

    • Quantify the band intensity of cytochrome c in the cytosolic fraction.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment:

    • Treat cells as described previously.

  • Cell Staining:

    • Harvest cells and wash with cold PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[4]

    • Incubate in the dark at room temperature for 15 minutes.[5]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC-Annexin V positive and PI negative cells are considered early apoptotic.

    • FITC-Annexin V positive and PI positive cells are considered late apoptotic or necrotic.

G

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This assay uses fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner.

Protocol:

  • Cell Treatment:

    • Culture cells on glass-bottom dishes or in a multi-well plate.

    • Treat cells with this compound and an apoptosis-inducing agent.

  • Staining:

    • Load cells with a fluorescent ΔΨm indicator dye such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1.[6]

    • Incubate under normal cell culture conditions to allow the dye to accumulate in the mitochondria.

  • Imaging or Plate Reader Analysis:

    • For TMRE, measure the fluorescence intensity using a fluorescence microscope or a microplate reader. A decrease in fluorescence indicates depolarization.

    • For JC-1, the dye forms red aggregates in healthy mitochondria with high ΔΨm and exists as green monomers in the cytoplasm and in mitochondria with low ΔΨm. The ratio of red to green fluorescence is used to quantify changes in ΔΨm.[7][8]

  • Data Analysis:

    • Normalize the fluorescence intensity or ratio to that of control cells.

Conclusion

This compound represents a promising therapeutic agent for diseases associated with excessive apoptosis and mitochondrial dysfunction. Its well-defined mechanism of action, centered on the inhibition of VDAC1 oligomerization, provides a targeted approach to preserving mitochondrial integrity. The experimental protocols detailed in this guide offer a framework for researchers to investigate the efficacy of this compound and other potential VDAC1 inhibitors in various disease models. Further research into the in vivo efficacy and safety profile of this compound is warranted to translate these promising preclinical findings into clinical applications.

References

VBIT-3: A Technical Whitepaper on the Discovery and Preclinical Development of a Novel VDAC1 Oligomerization Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VBIT-3 is a novel small molecule inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1), a key protein in the outer mitochondrial membrane that plays a crucial role in the regulation of apoptosis. By selectively targeting the oligomerization of VDAC1, this compound presents a promising therapeutic strategy for a range of apoptosis-associated disorders, including neurodegenerative and cardiovascular diseases. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support its potential as a clinical candidate.

Introduction

The intrinsic pathway of apoptosis is a tightly regulated process of programmed cell death essential for tissue homeostasis. Dysregulation of this pathway is a hallmark of numerous human diseases. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process, with the Voltage-Dependent Anion Channel 1 (VDAC1) emerging as a critical player in mitochondrial outer membrane permeabilization (MOMP), a point of no return in the apoptotic cascade.

VDAC1, in response to apoptotic stimuli, undergoes oligomerization to form a large pore through which pro-apoptotic factors, such as cytochrome c, are released from the mitochondrial intermembrane space into the cytosol. This event triggers the activation of caspases and the execution phase of apoptosis. The development of small molecules that can modulate VDAC1 function, specifically its oligomerization, offers a targeted approach to inhibit apoptosis in pathological conditions.

This compound was identified through a high-throughput screening campaign aimed at discovering novel inhibitors of VDAC1 oligomerization. This whitepaper details the discovery of this compound and its characterization as a potent inhibitor of apoptosis.

Discovery of this compound

The discovery of this compound stemmed from a focused effort to identify compounds that could disrupt the protein-protein interactions leading to VDAC1 oligomerization. A high-throughput screening assay was developed to monitor VDAC1 oligomerization in a cellular context, leading to the identification of a lead compound that was subsequently optimized for potency and drug-like properties, resulting in the discovery of this compound.

Mechanism of Action

This compound exerts its anti-apoptotic effect by directly binding to VDAC1 and inhibiting its oligomerization. This action prevents the formation of the mitochondrial apoptosis-induced channel (MAC), thereby blocking the release of cytochrome c and other pro-apoptotic factors from the mitochondria.

Signaling Pathway

The proposed mechanism of action for this compound is illustrated in the following signaling pathway diagram.

VBIT3_Mechanism_of_Action cluster_0 Mitochondrial Intermembrane Space cluster_1 Outer Mitochondrial Membrane cluster_2 Cytosol Cytochrome_c Cytochrome c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation activates VDAC1_monomer VDAC1 (monomer) VDAC1_oligomer VDAC1 Oligomer (Apoptotic Pore) VDAC1_monomer->VDAC1_oligomer VDAC1_oligomer->Cytochrome_c release Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->VDAC1_monomer promotes oligomerization VBIT3 This compound VBIT3->VDAC1_monomer inhibits oligomerization Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Mechanism of action of this compound in inhibiting apoptosis.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: Binding Affinity and Inhibitory Concentrations of this compound [1]

ParameterValue (μM)Description
Kd (VDAC1)31.3Binding affinity to Voltage-Dependent Anion Channel 1.
IC50 (VDAC1 Oligomerization)8.8 ± 0.56Concentration for 50% inhibition of VDAC1 oligomerization in HEK-293 cells.
IC50 (Cytochrome c Release)6.6 ± 1.03Concentration for 50% inhibition of cytochrome c release from mitochondria in HEK-293 cells.
IC50 (Apoptosis)7.5 ± 0.27Concentration for 50% inhibition of apoptosis in HEK-293 cells.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this whitepaper.

VDAC1 Binding Assay (MicroScale Thermophoresis)

This protocol outlines the procedure for determining the binding affinity of this compound to VDAC1 using MicroScale Thermophoresis (MST).

Workflow Diagram:

VDAC1_Binding_Assay_Workflow A Label VDAC1 with fluorescent dye C Incubate labeled VDAC1 with this compound dilutions A->C B Prepare serial dilution of this compound B->C D Load samples into MST capillaries C->D E Perform MST measurement D->E F Analyze data to determine Kd E->F

Caption: Workflow for VDAC1 binding assay using MST.

Protocol:

  • Protein Labeling: Purified recombinant human VDAC1 is labeled with a fluorescent dye (e.g., NT-647-NHS) according to the manufacturer's instructions. Unconjugated dye is removed by size-exclusion chromatography.

  • Serial Dilution: A 16-point serial dilution of this compound is prepared in MST buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20).

  • Incubation: The labeled VDAC1 is kept at a constant concentration (e.g., 20 nM), and incubated with the different concentrations of this compound for 30 minutes at room temperature in the dark.

  • Capillary Loading: The samples are loaded into standard treated MST capillaries.

  • MST Measurement: The capillaries are placed in the MST instrument (e.g., Monolith NT.115). The thermophoresis is measured at an LED power of 20% and an MST power of 40%.

  • Data Analysis: The change in normalized fluorescence (ΔFnorm) is plotted against the logarithm of the this compound concentration. The dissociation constant (Kd) is determined by fitting the data to a standard binding model.

VDAC1 Oligomerization Inhibition Assay (In-Cell Crosslinking)

This protocol describes the assessment of this compound's ability to inhibit VDAC1 oligomerization in a cellular context using chemical crosslinking and western blotting.

Workflow Diagram:

VDAC1_Oligomerization_Assay_Workflow A Culture HEK-293 cells B Treat cells with this compound A->B C Induce apoptosis (e.g., with staurosporine) B->C D Crosslink proteins with EGS C->D E Lyse cells and collect protein D->E F Perform SDS-PAGE and Western Blot E->F G Detect VDAC1 monomers and oligomers F->G H Quantify band intensity G->H

Caption: Workflow for VDAC1 oligomerization inhibition assay.

Protocol:

  • Cell Culture: HEK-293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are seeded in 6-well plates and grown to 80-90% confluency. The cells are then pre-incubated with varying concentrations of this compound (e.g., 0.1, 1, 10 μM) for 2 hours.

  • Apoptosis Induction: Apoptosis is induced by adding an appropriate stimulus, such as staurosporine (B1682477) (1 μM), for 4 hours.

  • Crosslinking: The cells are washed with PBS and then incubated with a crosslinking agent, such as ethylene (B1197577) glycol bis(succinimidyl succinate) (EGS) (e.g., 300 μM in PBS), for 15 minutes at room temperature. The reaction is quenched by adding a quenching buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Lysis and Protein Collection: Cells are lysed in RIPA buffer containing protease inhibitors. The cell lysate is centrifuged, and the supernatant containing the protein is collected.

  • SDS-PAGE and Western Blot: Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE on a 4-12% gradient gel and transferred to a PVDF membrane.

  • Detection: The membrane is blocked and then incubated with a primary antibody against VDAC1, followed by an HRP-conjugated secondary antibody. The bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The band intensities corresponding to VDAC1 monomers and oligomers are quantified using densitometry software.

Cytochrome c Release Assay (Western Blot)

This protocol details the procedure for measuring the inhibition of cytochrome c release from mitochondria into the cytosol by this compound.

Workflow Diagram:

Cytochrome_c_Release_Assay_Workflow A Treat cells with this compound and apoptosis inducer B Harvest cells and fractionate into cytosolic and mitochondrial fractions A->B C Perform SDS-PAGE and Western Blot on both fractions B->C D Probe for Cytochrome c, COX IV (mitochondrial marker), and GAPDH (cytosolic marker) C->D E Quantify Cytochrome c levels in each fraction D->E

Caption: Workflow for Cytochrome c release assay.

Protocol:

  • Cell Treatment: HEK-293 cells are treated with this compound and an apoptosis inducer as described in the VDAC1 oligomerization assay.

  • Cell Fractionation: Cells are harvested and washed with ice-cold PBS. The cell pellet is resuspended in a hypotonic buffer and homogenized using a Dounce homogenizer. The homogenate is centrifuged at a low speed to pellet nuclei and unbroken cells. The supernatant is then centrifuged at a higher speed to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.

  • SDS-PAGE and Western Blot: Equal amounts of protein from the cytosolic and mitochondrial fractions are subjected to SDS-PAGE and Western blotting as previously described.

  • Immunodetection: The membranes are probed with primary antibodies against cytochrome c, a mitochondrial marker (e.g., COX IV), and a cytosolic marker (e.g., GAPDH).

  • Quantification: The amount of cytochrome c in the cytosolic fraction is quantified and normalized to the cytosolic marker to determine the extent of its release from the mitochondria.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the quantification of apoptosis in cells treated with this compound using flow cytometry.

Workflow Diagram:

Apoptosis_Assay_Workflow A Treat cells with this compound and apoptosis inducer B Harvest and wash cells A->B C Stain cells with Annexin V-FITC and Propidium Iodide (PI) B->C D Analyze cells by flow cytometry C->D E Quantify viable, early apoptotic, late apoptotic, and necrotic cells D->E

Caption: Workflow for apoptosis assay using Annexin V/PI staining.

Protocol:

  • Cell Treatment: HEK-293 cells are treated with this compound and an apoptosis inducer as described previously.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol, and the cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed on a flow cytometer. FITC and PI fluorescence are detected.

  • Data Analysis: The cell population is gated to distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Preclinical Development Status

This compound is currently in the preclinical stage of development. In vitro studies have demonstrated its ability to inhibit apoptosis in various cell lines. Further in vivo studies in animal models of apoptosis-related diseases are warranted to establish its therapeutic efficacy and safety profile before consideration for clinical trials.

Conclusion

This compound is a promising, first-in-class inhibitor of VDAC1 oligomerization with demonstrated anti-apoptotic activity in preclinical models. Its specific mechanism of action offers a targeted approach for the treatment of diseases characterized by excessive apoptosis. The data and protocols presented in this whitepaper provide a solid foundation for the continued development of this compound as a potential therapeutic agent.

References

VBIT-3: A Technical Guide to a Novel VDAC1 Oligomerization Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Voltage-Dependent Anion Channel 1 (VDAC1) is a critical protein in the outer mitochondrial membrane (OMM) that governs the flux of ions and metabolites between the mitochondria and the cytosol, playing a central role in cellular metabolism and energy homeostasis.[1][2][3][4] Beyond its metabolic functions, VDAC1 is a key convergence point for cell survival and death signals.[5][6][7] A growing body of evidence indicates that under apoptotic stimuli, VDAC1 monomers undergo oligomerization to form a large channel, facilitating the release of pro-apoptotic factors like cytochrome c (Cyto c) from the mitochondrial intermembrane space.[5][7][8] This event is a crucial early step in the intrinsic apoptosis pathway.

VBIT-3 is a novel, small-molecule inhibitor specifically designed to target and prevent the oligomerization of VDAC1.[8][9] By directly interacting with VDAC1, this compound effectively blocks a key mitochondrial-mediated step in apoptosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy, detailed experimental protocols for its evaluation, and its potential as a therapeutic agent for diseases associated with excessive apoptosis.[6][9]

VDAC1: Structure, Function, and Role in Apoptosis

VDAC1 is the most abundant protein in the OMM and forms a β-barrel structure with an N-terminal α-helix that is involved in channel gating.[1][3][10] It exists in a dynamic equilibrium between a high-conductance open state, allowing the passage of metabolites up to 5 kDa, and a low-conductance closed state.[1][10]

Key Functions of VDAC1:

  • Metabolite Transport: Regulates the exchange of ATP, ADP, pyruvate, and other essential metabolites.[1][2]

  • Calcium Homeostasis: Mediates the transport of Ca²⁺ between the cytosol and the mitochondrial intermembrane space, influencing cellular signaling and energy production.[1][2]

  • Protein Scaffolding: Acts as a docking site for numerous proteins, including metabolic enzymes like hexokinase and members of the Bcl-2 family, which regulate metabolism and apoptosis.[3][4][5][11]

Under apoptotic stress, VDAC1 monomers assemble into dimers, trimers, and higher-order oligomers.[5][8] This process is a common mechanism initiated by a wide range of apoptotic inducers.[5] The resulting oligomeric pore is large enough to permit the passage of proteins like cytochrome c, which, once in the cytosol, activates the caspase cascade leading to programmed cell death.[2][12] Therefore, inhibiting VDAC1 oligomerization presents a promising therapeutic strategy to prevent apoptosis at an early, critical stage.[6][8]

This compound: Mechanism of Action

This compound was developed through a process of high-throughput screening and subsequent medicinal chemistry optimization to identify potent inhibitors of VDAC1 oligomerization.[6][8] The primary mechanism of action for this compound is its direct interaction with VDAC1, which prevents the protein from self-associating into oligomeric complexes during apoptotic induction.[8][9]

By inhibiting the formation of the VDAC1 oligomeric pore, this compound effectively blocks the mitochondrial outer membrane permeabilization (MOMP) required for the release of apoptogenic proteins.[2] This action leads to the downstream inhibition of the caspase cascade and ultimately prevents cell death.[8][9]

dot

Caption: this compound mechanism of action in the intrinsic apoptosis pathway.

Quantitative Data Summary

The efficacy of this compound has been quantified through direct binding assays and functional cell-based assays. The data highlights its ability to interact with VDAC1 and inhibit key apoptotic events.

Table 1: this compound Binding Affinity

Compound Target Method Binding Affinity (Kd) Reference

| this compound | VDAC1 | Not Specified | 31.3 µM |[9] |

Table 2: this compound Inhibitory Concentrations (IC50) Cell Line: HEK-293; Apoptosis Inducer: Selenite (B80905)

Activity Assessed IC50 Value (µM) Reference
Inhibition of VDAC1 Oligomerization 8.8 ± 0.56 [9]
Inhibition of Cytochrome c Release 6.6 ± 1.03 [9]

| Inhibition of Apoptosis | 7.5 ± 0.27 |[9] |

Experimental Protocols

This section details the key methodologies used to characterize this compound as a VDAC1 inhibitor. These protocols are based on the methods described in the foundational study by Ben-Hail et al. (2016).[8]

dot

Experimental_Workflow cluster_Discovery Discovery & Optimization cluster_Validation In Vitro Validation HTS High-Throughput Screen (BRET2-based VDAC1 Oligomerization Assay) Hits Hit Compound ID HTS->Hits Optimization Medicinal Chemistry (AKOS-022 -> this compound) Hits->Optimization Binding Direct Binding Assay (Planar Lipid Bilayer) Optimization->Binding Test Compound Oligo VDAC1 Oligomerization (Cross-linking & WB) Binding->Oligo CytoC Cytochrome c Release Oligo->CytoC Apoptosis Apoptosis Assay CytoC->Apoptosis

Caption: General experimental workflow for identifying and validating VDAC1 inhibitors like this compound.

VDAC1 Oligomerization Assay (Chemical Cross-linking)

This assay directly visualizes the formation of VDAC1 oligomers in cells and the inhibitory effect of this compound.

  • Cell Culture and Treatment:

    • Culture HeLa or HEK-293 cells to ~80% confluency in appropriate media.

    • Pre-incubate cells with varying concentrations of this compound (e.g., 0.1-10 µM) for 2 hours.[9]

    • Induce apoptosis by adding an agent such as selenite (15 µM) or cisplatin (B142131) and incubate for an additional 4 hours.[8]

  • Cell Harvesting and Lysis:

    • Harvest cells by scraping and wash with PBS.

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.

  • Chemical Cross-linking:

    • Incubate the cell lysate with a cell-permeable cross-linker, such as ethylene (B1197577) glycol bis(succinimidylsuccinate) (EGS), at a final concentration of 300 µM for 15 minutes at room temperature.[8]

    • Quench the cross-linking reaction by adding Tris-HCl (pH 7.5) to a final concentration of 50 mM.

  • Western Blot Analysis:

    • Separate the cross-linked proteins by SDS-PAGE using a gradient gel (e.g., 4-15%).

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Probe the membrane with a primary antibody specific for VDAC1.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Monomeric VDAC1 appears at ~32 kDa, with dimers, trimers, and higher-order oligomers appearing at corresponding higher molecular weights.[13]

Cytochrome c Release Assay

This assay measures the translocation of Cytochrome c from the mitochondria to the cytosol, a hallmark of apoptosis that is inhibited by this compound.

  • Cell Treatment:

    • Treat cells with this compound and an apoptosis inducer as described in Protocol 5.1.

  • Cell Fractionation:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cell pellet in a digitonin-based cell permeabilization buffer. This buffer selectively permeabilizes the plasma membrane while leaving the mitochondrial membranes intact.

    • Centrifuge at a low speed (e.g., 1,000 x g) to pellet the cells (containing mitochondria). The supernatant represents the cytosolic fraction.

  • Sample Preparation and Western Blot:

    • Collect the supernatant (cytosolic fraction).

    • Prepare protein lysates from the cytosolic fraction.

    • Perform Western blot analysis as described in Protocol 5.1, probing the membrane with a primary antibody specific for Cytochrome c.

    • To ensure the purity of the cytosolic fraction, also probe for a mitochondrial marker (e.g., VDAC1 or COX IV) and a cytosolic loading control (e.g., GAPDH).[8]

Apoptosis (Cell Viability) Assay

This assay quantifies the overall protective effect of this compound against apoptosis-induced cell death.

  • Cell Plating and Treatment:

    • Plate cells (e.g., HEK-293) in a 96-well plate at an appropriate density.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of this compound, followed by the addition of an apoptosis-inducing agent (e.g., staurosporine, selenite).[8] Include appropriate positive (inducer only) and negative (vehicle only) controls.

    • Incubate for a period sufficient to induce apoptosis (e.g., 6-24 hours).

  • Viability Measurement:

    • Use a commercially available cell viability reagent, such as one based on ATP measurement (e.g., CellTiter-Glo®) or MTT reduction.

    • Follow the manufacturer's instructions to add the reagent to each well.

    • Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells (100% viability).

    • Plot the cell viability against the concentration of this compound.

    • Calculate the IC50 value, which is the concentration of this compound that restores 50% of the viability lost due to the apoptotic inducer.

Therapeutic Potential and Future Directions

This compound's ability to inhibit VDAC1 oligomerization and protect against mitochondrial dysfunction positions it as a promising therapeutic candidate for diseases characterized by excessive apoptosis.[6][8][9]

Potential Therapeutic Areas:

  • Neurodegenerative Diseases: Conditions like Alzheimer's disease, Parkinson's disease, and ALS involve neuronal apoptosis, where this compound could offer a neuroprotective effect.[2][9][14]

  • Cardiovascular Diseases: this compound may mitigate cell death associated with ischemia-reperfusion injury in heart attacks and strokes.[9]

  • Inflammatory Diseases: By preventing VDAC1-mediated mtDNA release, this compound and similar compounds can reduce the activation of inflammatory pathways, showing potential in conditions like lupus and ulcerative colitis.[2]

Further research is required to evaluate the in vivo efficacy, safety profile, and pharmacokinetics of this compound. Its high specificity for a fundamental apoptotic checkpoint makes it a valuable tool for research and a strong candidate for further drug development.

References

The VDAC1 Inhibitor VBIT-3: A Technical Guide to its Effects on Cellular Metabolism and Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VBIT-3 is a small molecule inhibitor of Voltage-Dependent Anion Channel 1 (VDAC1) oligomerization, a critical process in the initiation of mitochondria-mediated apoptosis. By targeting VDAC1, a key regulator of the metabolic crosstalk between mitochondria and the cytosol, this compound not only prevents apoptotic cell death but also exerts significant influence over cellular metabolism. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its effects on cellular metabolism, and detailed protocols for key experimental assays to evaluate its efficacy. The information presented herein is intended to support researchers and drug development professionals in the investigation and potential therapeutic application of VDAC1 inhibitors.

Introduction: VDAC1 as a Therapeutic Target

The Voltage-Dependent Anion Channel 1 (VDAC1) is the most abundant protein in the outer mitochondrial membrane, where it functions as a primary gateway for the transport of ions and metabolites, including ATP, ADP, pyruvate (B1213749), and malate, between the mitochondria and the rest of the cell[1][2][3][4]. This central role places VDAC1 at the nexus of cellular energy metabolism and programmed cell death.

Under apoptotic stimuli, VDAC1 undergoes oligomerization, forming a large pore that facilitates the release of pro-apoptotic factors, most notably Cytochrome c, from the mitochondrial intermembrane space into the cytosol[1][2][3]. This event is a crucial step in the activation of the caspase cascade and the execution of apoptosis.

This compound is a novel inhibitor that has been shown to directly bind to VDAC1 and prevent its oligomerization[5]. This action effectively blocks the apoptotic cascade at an early stage, preserving mitochondrial integrity and cell viability. Furthermore, by modulating VDAC1 function, this compound has profound implications for cellular metabolism, particularly in disease states characterized by metabolic dysregulation, such as cancer.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of VDAC1 oligomerization. This has been demonstrated through various in vitro and cell-based assays.

  • Direct Binding to VDAC1: this compound has been shown to directly interact with purified VDAC1, with a binding affinity (Kd) of 31.3 μM[5].

  • Inhibition of VDAC1 Oligomerization: In response to apoptotic inducers, this compound effectively prevents the formation of VDAC1 dimers and higher-order oligomers[1][6].

  • Prevention of Cytochrome c Release: By stabilizing the monomeric form of VDAC1, this compound inhibits the formation of the large pore required for the release of Cytochrome c from the mitochondria[5].

  • Inhibition of Apoptosis: Consequently, this compound demonstrates potent anti-apoptotic activity in various cell types and in response to a range of apoptotic stimuli[5].

The signaling pathway illustrating the mechanism of action of this compound is depicted below.

G cluster_0 Apoptotic Stimuli cluster_1 Mitochondrion cluster_2 Cytosol Apoptotic Stimuli Apoptotic Stimuli VDAC1_m VDAC1 (monomer) Apoptotic Stimuli->VDAC1_m induces VDAC1_o VDAC1 (oligomer) VDAC1_m->VDAC1_o oligomerization HK Hexokinase VDAC1_m->HK binds CytoC_m Cytochrome c (in mitochondria) VDAC1_o->CytoC_m facilitates release of VDAC1_o->HK detachment of CytoC_c Cytochrome c (in cytosol) CytoC_m->CytoC_c Apaf1 Apaf-1 CytoC_c->Apaf1 binds to Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes VBIT3 This compound VBIT3->VDAC1_o inhibits

Caption: Signaling pathway of this compound's anti-apoptotic action.

This compound's Effect on Cellular Metabolism

VDAC1's role as a "mitochondrial gatekeeper" intrinsically links it to cellular metabolism. By controlling the flux of metabolites between the mitochondria and the cytosol, VDAC1 influences the rates of both glycolysis and oxidative phosphorylation[1][2][3][4].

Regulation of Glycolysis

A key aspect of VDAC1's metabolic regulation is its interaction with Hexokinase (HK), the first enzyme in the glycolytic pathway[1][7]. In many cell types, particularly cancer cells, Hexokinase II is predominantly bound to VDAC1 on the outer mitochondrial membrane. This association provides several metabolic advantages:

  • Preferential access to mitochondrial ATP: HK bound to VDAC1 has direct access to newly synthesized ATP from oxidative phosphorylation, enhancing the efficiency of glucose phosphorylation[1][7].

  • Coupling of glycolysis and oxidative phosphorylation: This colocalization ensures a tight coordination between the two major energy-producing pathways[1].

  • Prevention of apoptosis: The binding of HK to VDAC1 inhibits apoptosis by preventing the binding of pro-apoptotic proteins like Bax and Bak[2].

Apoptotic stimuli can induce the detachment of HK from VDAC1, leading to a decrease in glycolytic flux and promoting cell death. By inhibiting VDAC1 oligomerization, this compound is expected to prevent this detachment, thereby maintaining the coupling of glycolysis to mitochondrial metabolism and supporting cell survival.

Impact on Oxidative Phosphorylation

VDAC1 is essential for mitochondrial respiration by controlling the import of pyruvate and other TCA cycle substrates, as well as ADP, into the mitochondria. Studies on VDAC1 knockout or inhibited cells have shown a significant impairment in oxygen consumption. While this compound's primary role is anti-apoptotic, its modulation of VDAC1 can indirectly affect oxidative phosphorylation. By preventing mitochondrial outer membrane permeabilization and the loss of mitochondrial membrane potential, this compound helps to maintain the integrity and function of the electron transport chain.

However, it is important to note that high concentrations of VDAC inhibitors can also suppress mitochondrial respiration. Therefore, the dose-dependent effects of this compound on cellular bioenergetics should be carefully evaluated.

The diagram below illustrates the central role of VDAC1 in cellular metabolism and the points of intervention for this compound.

cluster_0 Cytosol cluster_1 Mitochondrion Glucose Glucose G6P Glucose-6-P Glucose->G6P HK Pyruvate_c Pyruvate G6P->Pyruvate_c Lactate Lactate Pyruvate_c->Lactate VDAC1 VDAC1 Pyruvate_c->VDAC1 ADP_c ADP ADP_c->VDAC1 ATP_c ATP HK Hexokinase HK->VDAC1 binds VDAC1->ATP_c Pyruvate_m Pyruvate VDAC1->Pyruvate_m ADP_m ADP VDAC1->ADP_m TCA TCA Cycle Pyruvate_m->TCA OXPHOS Oxidative Phosphorylation TCA->OXPHOS NADH, FADH2 ATP_m ATP OXPHOS->ATP_m ADP_m->OXPHOS ATP_m->VDAC1 VBIT3 This compound VBIT3->VDAC1 modulates

Caption: VDAC1's central role in cellular metabolism.

Quantitative Data on this compound's Effects

The following tables summarize the available quantitative data on the effects of this compound and the general impact of VDAC1 modulation on cellular parameters.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineIC50 / KdReference
VDAC1 Binding Affinity (Kd)Purified VDAC131.3 μM[5]
Inhibition of VDAC1 OligomerizationHEK-2938.8 ± 0.56 μM[5]
Inhibition of Cytochrome c ReleaseHEK-2936.6 ± 1.03 μM[5]
Inhibition of ApoptosisHEK-2937.5 ± 0.27 μM[5]

Table 2: Effects of VDAC1 Inhibition on Cellular Respiration

ConditionCell LineParameter MeasuredObserved EffectReference
VBIT-12 TreatmentHAP1Oxygen Consumption RateSignificant reduction
VDAC1 KnockoutHAP1Oxygen Consumption RateDramatic impairment

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound on cellular metabolism and apoptosis.

VDAC1 Oligomerization Assay (Chemical Cross-linking)

This protocol describes the detection of VDAC1 oligomerization in cultured cells using the membrane-permeant chemical cross-linker ethylene (B1197577) glycol bis(succinimidyl succinate) (EGS).

Materials:

  • Cell culture medium and reagents

  • This compound

  • Apoptosis inducer (e.g., staurosporine)

  • Phosphate-buffered saline (PBS)

  • EGS (freshly prepared in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • SDS-PAGE gels and buffers

  • Western blotting apparatus and reagents

  • Anti-VDAC1 antibody

Procedure:

  • Seed cells in culture plates and grow to the desired confluency.

  • Pre-treat cells with this compound at various concentrations for the desired time.

  • Induce apoptosis with an appropriate agent and incubation time. Include a non-induced control.

  • Harvest cells by centrifugation and wash with ice-cold PBS.

  • Resuspend the cell pellet in PBS and add freshly prepared EGS to a final concentration of 250-300 μM.

  • Incubate for 15-30 minutes at room temperature with gentle agitation.

  • Quench the cross-linking reaction by adding Tris-HCl (pH 7.5) to a final concentration of 50 mM and incubate for 15 minutes.

  • Pellet the cells and lyse them in lysis buffer.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Separate equal amounts of protein by SDS-PAGE on a gradient gel (e.g., 4-15%).

  • Transfer proteins to a PVDF membrane and perform western blotting using an anti-VDAC1 antibody to detect monomeric and oligomeric forms of VDAC1.

Hexokinase-Mitochondria Colocalization Assay (Immunofluorescence)

This protocol allows for the visualization of hexokinase localization at the mitochondria.

Materials:

  • Cells grown on coverslips

  • This compound

  • Apoptosis inducer

  • MitoTracker Red CMXRos (or other mitochondrial stain)

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against Hexokinase II

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with this compound and/or an apoptosis inducer.

  • Incubate cells with MitoTracker Red CMXRos according to the manufacturer's protocol to label mitochondria.

  • Wash cells with PBS and fix with 4% PFA for 15 minutes.

  • Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Wash with PBS and block with blocking buffer for 1 hour.

  • Incubate with the primary anti-Hexokinase II antibody diluted in blocking buffer overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash with PBS and counterstain with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips on microscope slides.

  • Visualize and capture images using a fluorescence microscope. Colocalization of the hexokinase and mitochondrial signals indicates mitochondrial association.

Cytochrome c Release Assay (Western Blot of Subcellular Fractions)

This protocol details the separation of cytosolic and mitochondrial fractions to detect the translocation of Cytochrome c.

Materials:

  • Cell culture reagents

  • This compound

  • Apoptosis inducer

  • Digitonin-based cell permeabilization buffer

  • Mitochondria isolation buffer

  • Dounce homogenizer

  • Centrifuge

  • Western blotting reagents

  • Anti-Cytochrome c antibody

  • Antibodies for cytosolic (e.g., GAPDH) and mitochondrial (e.g., COX IV) markers

Procedure:

  • Treat and harvest cells as described in the VDAC1 oligomerization assay protocol.

  • Resuspend the cell pellet in a digitonin-based buffer that selectively permeabilizes the plasma membrane.

  • Incubate on ice to allow the release of cytosolic contents.

  • Centrifuge at a low speed to pellet the intact mitochondria and other organelles. The supernatant is the cytosolic fraction.

  • Wash the pellet with mitochondria isolation buffer.

  • Lyse the mitochondrial pellet.

  • Perform western blotting on both the cytosolic and mitochondrial fractions.

  • Probe the blot with an anti-Cytochrome c antibody. The appearance of Cytochrome c in the cytosolic fraction of induced cells indicates its release from the mitochondria.

  • Use cytosolic and mitochondrial markers to confirm the purity of the fractions.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and logical relationships.

Experimental Workflow for VDAC1 Oligomerization Analysis

cluster_0 Cell Culture and Treatment cluster_1 Cross-linking and Lysis cluster_2 Analysis A Seed and grow cells B Treat with this compound and/or apoptosis inducer A->B C Harvest and wash cells B->C D Incubate with EGS (cross-linker) C->D E Quench reaction D->E F Lyse cells E->F G SDS-PAGE F->G H Western Blot G->H I Probe with anti-VDAC1 antibody H->I J Detect monomeric and oligomeric VDAC1 I->J

Caption: Workflow for VDAC1 oligomerization assay.

Logical Flow of this compound's Metabolic Intervention

cluster_0 Cellular Stress cluster_1 Mitochondrial Events cluster_2 Metabolic Consequences Stress Apoptotic Stimulus VDAC1_Olig VDAC1 Oligomerization Stress->VDAC1_Olig HK_Detach Hexokinase Detachment VDAC1_Olig->HK_Detach Mito_Dys Mitochondrial Dysfunction VDAC1_Olig->Mito_Dys Glycolysis_Dec Decreased Glycolysis HK_Detach->Glycolysis_Dec OXPHOS_Dec Impaired OXPHOS Mito_Dys->OXPHOS_Dec ATP_Dec Decreased ATP Production Glycolysis_Dec->ATP_Dec OXPHOS_Dec->ATP_Dec VBIT3 This compound VBIT3->VDAC1_Olig inhibits

Caption: this compound's intervention in metabolic decline.

Conclusion

This compound represents a promising therapeutic agent that targets a fundamental process in both apoptosis and cellular metabolism. Its ability to inhibit VDAC1 oligomerization provides a powerful tool to prevent unwanted cell death and to study the intricate relationship between mitochondrial function and metabolic regulation. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate the potential of this compound and other VDAC1-targeting compounds in various disease models. A thorough understanding of the dose-dependent effects of these inhibitors on both apoptosis and cellular bioenergetics will be crucial for their successful translation into clinical applications.

References

Methodological & Application

Application Notes and Protocols for VBIT-3 in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided as a representative guide for the use of a VCP/p97 inhibitor, hypothetically termed VBIT-3, in neurodegenerative disease models. Publicly available scientific literature does not contain specific data for a compound designated "this compound." Therefore, the information presented here is based on the established mechanisms and experimental data of other well-characterized VCP/p97 inhibitors, such as CB-5083 and NMS-873. Researchers should validate these protocols for their specific experimental context.

Introduction to VCP/p97 as a Therapeutic Target

Valosin-containing protein (VCP), also known as p97, is a highly conserved AAA+ ATPase that plays a crucial role in maintaining protein homeostasis.[1][2] It is involved in a multitude of cellular processes, including the ubiquitin-proteasome system (UPS), autophagy, and endoplasmic reticulum-associated degradation (ERAD).[2][3] VCP/p97's central function is to extract and unfold ubiquitinated proteins from cellular complexes, preparing them for degradation or recycling.

Mutations in the VCP gene are linked to several neurodegenerative diseases, including inclusion body myopathy with Paget's disease of bone and frontotemporal dementia (IBMPFD), and amyotrophic lateral sclerosis (ALS).[4][5] Furthermore, dysregulation of VCP/p97 function is implicated in the pathogenesis of other neurodegenerative conditions like Alzheimer's and Parkinson's disease, often characterized by the accumulation of misfolded protein aggregates.[3] Therefore, modulating VCP/p97 activity with small molecule inhibitors presents a promising therapeutic strategy for these devastating disorders.

This compound, as a hypothetical potent and selective VCP/p97 inhibitor, is expected to modulate these pathological processes by interfering with the ATPase activity of VCP/p97. This inhibition can lead to the accumulation of ubiquitinated proteins and the induction of cellular stress responses, which may selectively affect cells already burdened with protein aggregates, ultimately leading to their clearance or apoptotic cell death.

Application Notes

Cellular Models:

  • Recommended Cell Lines:

    • Human neuroblastoma cell lines (e.g., SH-SY5Y) are widely used for studying Parkinson's disease.[6]

    • Induced pluripotent stem cell (iPSC)-derived neurons from patients with specific mutations (e.g., in VCP, TARDBP, C9orf72) provide a more physiologically relevant model.[4]

    • HEK293 cells are often used for initial mechanism-of-action and toxicity studies.[6]

  • Key Applications:

    • Assessment of protein aggregate clearance (e.g., tau, α-synuclein, TDP-43).

    • Evaluation of cellular stress pathway activation (e.g., UPR, apoptosis).

    • Analysis of autophagy and proteasome function.

    • Neurotoxicity and neuroprotection assays.

Animal Models:

  • Recommended Models:

    • Transgenic mouse models expressing mutant human proteins associated with neurodegenerative diseases (e.g., APP/PS1 for Alzheimer's, α-synuclein for Parkinson's, TDP-43 for ALS/FTD).

    • Chemically induced models of neurodegeneration (e.g., MPTP for Parkinson's, scopolamine (B1681570) for cognitive impairment).[7]

  • Key Applications:

    • Evaluation of in vivo efficacy in reducing protein pathology.

    • Assessment of behavioral and cognitive improvements.

    • Pharmacokinetic and pharmacodynamic studies.

    • Toxicity and tolerability profiling.

Quantitative Data Summary

The following tables summarize expected quantitative data from experiments using a this compound-like VCP/p97 inhibitor in various neurodegenerative disease models.

Table 1: In Vitro Efficacy of this compound in a Cellular Model of Tauopathy

ParameterControl (Vehicle)This compound (100 nM)This compound (500 nM)
Phospho-Tau (S396) Levels (% of Control) 100 ± 8.572 ± 6.145 ± 5.3**
Aggregated Tau (% of Control) 100 ± 11.265 ± 9.838 ± 7.2
Caspase-3 Activity (Fold Change) 1.0 ± 0.21.8 ± 0.3*3.5 ± 0.6
Cell Viability (%) 100 ± 5.192 ± 4.778 ± 6.9*

*p < 0.05, **p < 0.01 vs. Control

Table 2: In Vivo Efficacy of this compound in a Transgenic Mouse Model of ALS (SOD1-G93A)

ParameterVehicle ControlThis compound (10 mg/kg)
Motor Performance (Rotarod, seconds) 85 ± 12115 ± 15
Disease Onset (Days) 95 ± 5108 ± 7
Survival (Days) 120 ± 8135 ± 10*
Motor Neuron Count (Spinal Cord, % of WT) 45 ± 662 ± 8
TDP-43 Aggregates (Spinal Cord, % of Vehicle) 100 ± 1558 ± 11

*p < 0.05, **p < 0.01 vs. Vehicle Control

Experimental Protocols

Protocol 1: In Vitro Assessment of Protein Aggregate Clearance in SH-SY5Y Cells

Objective: To determine the effect of this compound on the clearance of pre-formed α-synuclein fibrils in a human neuroblastoma cell line.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Pre-formed α-synuclein fibrils (PFFs)

  • This compound (stock solution in DMSO)

  • Lipofectamine 3000

  • Primary antibodies: anti-α-synuclein (pS129), anti-LC3B, anti-p62

  • Secondary antibodies: Alexa Fluor-conjugated secondary antibodies

  • DAPI

  • Microplate reader for viability assays (e.g., MTT or CellTiter-Glo)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in 24-well plates (for imaging) or 96-well plates (for viability) at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Transduction with PFFs: Transduce the cells with α-synuclein PFFs (e.g., 1 µg/mL) using Lipofectamine 3000 according to the manufacturer's protocol. Incubate for 24 hours to allow for fibril uptake and aggregation.

  • This compound Treatment: Remove the medium containing PFFs and replace it with fresh medium containing this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO).

  • Incubation: Incubate the cells for another 48 hours.

  • Immunofluorescence Staining:

    • Fix the cells in 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 5% BSA in PBS for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with secondary antibodies and DAPI for 1 hour at room temperature.

    • Image the cells using a fluorescence microscope.

  • Image Analysis: Quantify the intensity and number of α-synuclein aggregates per cell.

  • Cell Viability Assay: Perform an MTT or CellTiter-Glo assay on the cells in the 96-well plate according to the manufacturer's instructions.

Protocol 2: In Vivo Efficacy Study in a Mouse Model of Alzheimer's Disease (5XFAD)

Objective: To evaluate the effect of this compound on amyloid-β plaque deposition and cognitive function in the 5XFAD transgenic mouse model.

Materials:

  • 5XFAD transgenic mice and wild-type littermates (e.g., 6 months old)

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% saline)

  • Morris Water Maze apparatus

  • Primary antibodies: anti-Aβ (6E10), anti-Iba1, anti-GFAP

  • Histology reagents (e.g., Thioflavin S)

Procedure:

  • Animal Grouping and Treatment:

    • Randomly assign 5XFAD mice to two groups: Vehicle control and this compound treatment (e.g., 10 mg/kg).

    • Administer this compound or vehicle daily via oral gavage for 12 weeks.

  • Behavioral Testing (Morris Water Maze):

    • During the last week of treatment, perform the Morris Water Maze test to assess spatial learning and memory.

    • Acquisition Phase: Train the mice to find a hidden platform for 5 consecutive days (4 trials per day). Record escape latency and path length.

    • Probe Trial: On day 6, remove the platform and allow the mice to swim for 60 seconds. Record the time spent in the target quadrant.

  • Tissue Collection and Processing:

    • At the end of the treatment period, euthanize the mice and perfuse with PBS followed by 4% paraformaldehyde.

    • Collect the brains and post-fix them overnight.

    • Cryoprotect the brains in 30% sucrose (B13894) solution.

    • Section the brains using a cryostat (e.g., 30 µm sections).

  • Immunohistochemistry and Staining:

    • Stain brain sections with Thioflavin S to visualize dense-core amyloid plaques.

    • Perform immunohistochemistry using antibodies against Aβ, Iba1 (microglia), and GFAP (astrocytes).

  • Image Analysis:

    • Quantify the plaque burden (% area occupied by Thioflavin S or 6E10 staining) in the cortex and hippocampus.

    • Quantify the number and morphology of microglia and astrocytes around the plaques.

  • Biochemical Analysis:

    • Homogenize brain tissue to measure levels of soluble and insoluble Aβ40 and Aβ42 by ELISA.

Visualizations

VCP_Signaling_Pathway misfolded_protein Misfolded/Aggregated Protein ub_protein Ubiquitinated Protein misfolded_protein->ub_protein Ubiquitination ubiquitin Ubiquitin Chains ubiquitin->ub_protein vcp VCP/p97 Hexamer ub_protein->vcp adp ADP + Pi vcp->adp ATPase activity unfolded_protein Unfolded Protein vcp->unfolded_protein Unfolding & Segregation cell_death Apoptosis/ Cell Stress vcp->cell_death Inhibition leads to clearance Aggregate Clearance vcp->clearance atp ATP atp->vcp proteasome Proteasome unfolded_protein->proteasome autophagy Autophagy unfolded_protein->autophagy degradation Degradation proteasome->degradation autophagy->degradation vbit3 This compound vbit3->vcp

Caption: VCP/p97 signaling in protein degradation and the inhibitory action of this compound.

Experimental_Workflow_In_Vitro start Start: Seed SH-SY5Y cells transduce Transduce with α-synuclein PFFs (24h) start->transduce treat Treat with this compound or Vehicle (48h) transduce->treat endpoint Endpoint Analysis treat->endpoint imaging Immunofluorescence: - pS129 α-syn - LC3B, p62 endpoint->imaging viability Cell Viability Assay (MTT / CTG) endpoint->viability analysis Quantify Aggregates & Viability imaging->analysis viability->analysis

Caption: In vitro workflow for assessing this compound efficacy on α-synuclein clearance.

Experimental_Workflow_In_Vivo start Start: 6-month-old 5XFAD Mice treatment Daily Oral Gavage (12 weeks) - this compound - Vehicle start->treatment behavior Behavioral Testing (Week 12) Morris Water Maze treatment->behavior tissue_collection Euthanasia & Brain Collection behavior->tissue_collection analysis Endpoint Analysis tissue_collection->analysis histology Histology: - Thioflavin S - Aβ, Iba1, GFAP IHC analysis->histology biochemistry Biochemistry: Aβ ELISA analysis->biochemistry quantification Quantify Plaque Load, Gliosis, & Aβ levels histology->quantification biochemistry->quantification

Caption: In vivo workflow for evaluating this compound in a 5XFAD mouse model of Alzheimer's.

References

VBIT-3: A Novel Tool for Investigating Mitochondrial Permeability Transition

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial permeability transition (MPT) is a critical event in cell physiology and pathology, characterized by a sudden increase in the permeability of the inner mitochondrial membrane to small solutes. This phenomenon is mediated by the opening of the mitochondrial permeability transition pore (mPTP), a high-conductance channel. Persistent opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately culminating in cell death. The voltage-dependent anion channel 1 (VDAC1), a key protein in the outer mitochondrial membrane, has been identified as a crucial player in the regulation of apoptosis and is involved in the formation of the mPTP, particularly through its oligomerization.

VBIT-3 is a small molecule inhibitor that specifically targets VDAC1 oligomerization. By preventing the self-assembly of VDAC1 into a pore-forming oligomer, this compound serves as a powerful tool to study the role of VDAC1-dependent mitochondrial permeability in various cellular processes, including apoptosis and neurodegenerative diseases. These application notes provide detailed protocols for utilizing this compound to investigate its effects on mitochondrial function and cell viability.

Mechanism of Action

This compound inhibits the oligomerization of VDAC1, a crucial step in the initiation of mitochondria-mediated apoptosis.[1][2][3] Under apoptotic stimuli, VDAC1 monomers assemble to form a large channel in the outer mitochondrial membrane, facilitating the release of pro-apoptotic proteins such as cytochrome c from the intermembrane space into the cytosol.[1] this compound, by binding to VDAC1, prevents this oligomerization process, thereby inhibiting the release of cytochrome c and subsequent activation of the caspase cascade that leads to apoptosis.[1][2]

This compound Mechanism of Action cluster_0 Mitochondrion VDAC1_m VDAC1 Monomer VDAC1_o VDAC1 Oligomer VDAC1_m->VDAC1_o Oligomerization CytoC_r Cytochrome c Release VDAC1_o->CytoC_r Apoptosis Apoptosis CytoC_r->Apoptosis VBIT3 This compound VBIT3->VDAC1_o Inhibits Stimuli Apoptotic Stimuli Stimuli->VDAC1_m

Caption: this compound inhibits apoptosis by preventing VDAC1 oligomerization.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound, providing a reference for experimental design.

ParameterValueCell LineReference
Binding Affinity (Kd) for VDAC1 31.3 µM-[2]
IC50 for VDAC1 Oligomerization Inhibition 8.8 ± 0.56 µMHEK-293[2]
IC50 for Cytochrome c Release Inhibition 6.6 ± 1.03 µMHEK-293[2]
IC50 for Apoptosis Inhibition 7.5 ± 0.27 µMHEK-293[2]

Experimental Protocols

Herein, we provide detailed protocols for key experiments to assess the efficacy of this compound in preventing mitochondrial-mediated cell death.

Experimental Workflow Overview

The general workflow for studying the effects of this compound involves cell culture, induction of apoptosis, treatment with this compound, and subsequent analysis of mitochondrial permeability and cell viability.

General Experimental Workflow cluster_assays Analysis A 1. Cell Culture (e.g., HEK-293) B 2. Treatment with Apoptotic Inducer (e.g., Selenite, Staurosporine) A->B C 3. Co-treatment with this compound (Dose-response analysis) B->C D 4. Incubation C->D E 5. Downstream Assays D->E F Cell Viability (MTT/XTT Assay) E->F G Apoptosis Assay (Annexin V/PI Staining) E->G H Mitochondrial Membrane Potential (ΔΨm) (TMRM/JC-1 Staining) E->H I Cytochrome c Release (Western Blot) E->I J VDAC1 Oligomerization (Cross-linking & Western Blot) E->J

Caption: Workflow for assessing this compound's protective effects.

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells (e.g., HEK-293)

  • Complete culture medium

  • Apoptotic inducer (e.g., 15 µM Selenite)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) for 2 hours.

  • Induce apoptosis by adding the apoptotic inducer to the wells (except for the negative control).

  • Incubate the plate for the desired period (e.g., 24 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells and culture reagents

  • Apoptotic inducer

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound and the apoptotic inducer as described in Protocol 1.

  • After the incubation period, harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye TMRM (Tetramethylrhodamine, Methyl Ester) to assess mitochondrial membrane potential. A decrease in TMRM fluorescence indicates dissipation of ΔΨm.

Materials:

  • Cells and culture reagents

  • Apoptotic inducer

  • This compound

  • TMRM (stock solution in DMSO)

  • Hoechst 33342 (for nuclear staining)

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate or on glass coverslips.

  • Treat cells with this compound and the apoptotic inducer.

  • At the end of the treatment, add TMRM to a final concentration of 100 nM and Hoechst 33342 to a final concentration of 1 µg/mL.

  • Incubate for 30 minutes at 37°C.

  • Wash the cells twice with warm PBS.

  • Image the cells using a fluorescence microscope or measure the fluorescence intensity using a plate reader (Excitation/Emission for TMRM: ~549/573 nm; Hoechst: ~350/461 nm).

  • Quantify the TMRM fluorescence intensity and normalize it to the cell number (Hoechst fluorescence).

Protocol 4: Analysis of VDAC1 Oligomerization by Western Blot

This protocol uses a chemical cross-linker to stabilize VDAC1 oligomers, which are then detected by Western blotting.

Materials:

  • Cells and culture reagents

  • Apoptotic inducer

  • This compound

  • Mitochondria isolation kit

  • Cross-linking agent (e.g., EGS - Ethylene glycol bis(succinimidyl succinate))

  • Lysis buffer (RIPA buffer with protease inhibitors)

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibody against VDAC1

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Treat cells with this compound and the apoptotic inducer.

  • Isolate mitochondria from the treated cells according to the manufacturer's protocol.

  • Resuspend the mitochondrial pellet in a suitable buffer and treat with the cross-linking agent (e.g., 0.5 mM EGS) for 30 minutes at room temperature.

  • Quench the cross-linking reaction by adding a quenching buffer (e.g., Tris-HCl).

  • Lyse the cross-linked mitochondria with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE on a gradient gel (e.g., 4-15%).

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with the primary anti-VDAC1 antibody.

  • Incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system. VDAC1 monomers will appear at ~32 kDa, with oligomers appearing at higher molecular weights.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of VDAC1 oligomerization in mitochondrial permeability and apoptosis. The protocols outlined above provide a framework for researchers to investigate the cytoprotective effects of this compound and to explore the intricate mechanisms governing mitochondrial-dependent cell death pathways. These studies can contribute to the development of novel therapeutic strategies for diseases associated with excessive apoptosis and mitochondrial dysfunction.

References

VBIT-3 Treatment in Cellular Models of Ischemia: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic events, such as stroke and myocardial infarction, are characterized by a disruption of blood supply, leading to oxygen and glucose deprivation in tissues. This triggers a cascade of detrimental cellular events, including mitochondrial dysfunction and programmed cell death (apoptosis), ultimately resulting in tissue damage. The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of stress-induced apoptosis and is significantly activated during ischemia.[1][2] Concurrently, at the mitochondrial level, the voltage-dependent anion channel 1 (VDAC1) plays a pivotal role in regulating mitochondrial metabolism and apoptosis.[3][4] Ischemic conditions promote the oligomerization of VDAC1, forming a large channel that facilitates the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol.[5][6]

VBIT-3 is a small molecule inhibitor of VDAC1 oligomerization.[7] By binding to VDAC1, this compound prevents its self-assembly into oligomers, thereby preserving mitochondrial integrity and inhibiting the release of cytochrome c, which in turn blocks the apoptotic cascade.[4][7] Although direct studies on this compound in ischemia are emerging, a related compound, VBIT-12, has demonstrated significant neuroprotective effects in an in vitro model of ischemia by inhibiting VDAC1 oligomerization and reducing both apoptosis and necroptosis in retinal neurons subjected to oxygen-glucose deprivation/reperfusion (OGD/R).[5][8] These findings strongly suggest that this compound holds significant therapeutic potential for mitigating ischemia-induced cell death.

These application notes provide detailed protocols for utilizing this compound in cellular models of ischemia, focusing on the widely used oxygen-glucose deprivation (OGD) model. The included methodologies will enable researchers to investigate the protective effects of this compound and elucidate its mechanism of action in the context of ischemic injury.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of VDAC1 oligomerization inhibitors and other relevant compounds in cellular models of ischemia. This data provides a reference for the expected outcomes when using this compound.

Table 1: Effect of VDAC1 Oligomerization Inhibition on Cell Viability and Apoptosis

Cell LineIschemia ModelTreatmentConcentrationOutcome MeasureResultReference
R28 (retinal neurons)OGD/RVBIT-12Not specifiedApoptosis/NecroptosisSignificantly reduced neuronal death[5][8]
HEK-293Staurosporine-induced apoptosisThis compound0.1-10 µMApoptosis (IC50)7.5 ± 0.27 µM[7]
HEK-293Staurosporine-induced apoptosisThis compound0.1-10 µMVDAC1 Oligomerization (IC50)8.8 ± 0.56 µM[7]
HEK-293Staurosporine-induced apoptosisThis compound0.1-10 µMCytochrome c Release (IC50)6.6 ± 1.03 µM[7]

Table 2: Modulation of JNK Signaling in Ischemia

Model SystemIschemia ModelTreatmentOutcome MeasureResultReference
Rabbit CardiomyocytesSimulated IschemiadnJNKK2 and JIP-1 (JNK inhibitors)JNK ActivationReduced by 53%[2]
Rabbit CardiomyocytesSimulated IschemiadnJNKK2 and JIP-1 (JNK inhibitors)Cell DeathSignificantly reduced[2]
Rat Hippocampal SlicesOxygen-Glucose DeprivationD-JNKI1Microglial ActivationReduced activation[1]
Mouse ModelMiddle Cerebral Artery OcclusionD-JNKI1 (0.1 mg/kg)Infarct VolumeReduced from 28.2 to 13.9 mm³[1]

Mandatory Visualizations

VBIT3_Signaling_Pathway cluster_mito Mitochondrial Outer Membrane Ischemia Ischemia (Oxygen-Glucose Deprivation) ROS ↑ ROS Ischemia->ROS VDAC1_oligomer VDAC1 Oligomer Ischemia->VDAC1_oligomer JNK_pathway JNK Pathway Activation ROS->JNK_pathway p_JNK Phospho-JNK JNK_pathway->p_JNK Apoptosis_JNK Apoptosis p_JNK->Apoptosis_JNK Apoptosis_VDAC Apoptosis VDAC1_monomer VDAC1 Monomer VDAC1_monomer->VDAC1_oligomer Oligomerization Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release VDAC1_oligomer->Cytochrome_c Caspase_activation Caspase Activation Cytochrome_c->Caspase_activation Caspase_activation->Apoptosis_VDAC VBIT3 This compound VBIT3->VDAC1_oligomer Inhibition

Caption: this compound Signaling Pathway in Ischemia.

Experimental_Workflow start Start: Plate Cells pretreatment Pre-treatment: Incubate with this compound or vehicle start->pretreatment ogd Induce Ischemia: Oxygen-Glucose Deprivation (OGD) pretreatment->ogd reperfusion Reperfusion: Return to normal culture conditions ogd->reperfusion analysis Endpoint Analysis reperfusion->analysis viability Cell Viability Assay (e.g., MTT, LDH) analysis->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) analysis->apoptosis western Western Blot (p-JNK, Cytochrome c, VDAC1 oligomers) analysis->western

Caption: Experimental Workflow for this compound in OGD Model.

VBIT3_Mechanism cluster_control Ischemia (Control) cluster_vbit3 Ischemia + this compound VDAC1_monomers_ctrl VDAC1 Monomers VDAC1_oligomer_ctrl VDAC1 Oligomer (Pore Formation) VDAC1_monomers_ctrl->VDAC1_oligomer_ctrl Oligomerization CytoC_release_ctrl Cytochrome c Release VDAC1_oligomer_ctrl->CytoC_release_ctrl Apoptosis_ctrl Apoptosis CytoC_release_ctrl->Apoptosis_ctrl VBIT3_node This compound VDAC1_monomers_vbit3 VDAC1 Monomers VBIT3_node->VDAC1_monomers_vbit3 Binds to VDAC1 No_oligomer Oligomerization Blocked VDAC1_monomers_vbit3->No_oligomer No_CytoC_release No Cytochrome c Release No_oligomer->No_CytoC_release Cell_survival Cell Survival No_CytoC_release->Cell_survival

Caption: Mechanism of this compound Action.

Experimental Protocols

In Vitro Model of Ischemia: Oxygen-Glucose Deprivation (OGD)

This protocol describes the induction of ischemic conditions in cultured cells.[3][5][9]

Materials:

  • Cultured cells (e.g., SH-SY5Y neuroblastoma, primary cortical neurons, or other cell lines of interest)

  • Standard cell culture medium

  • Glucose-free DMEM or a physiological buffer solution (e.g., 120 mM NaCl, 25 mM Tris-HCl, 5.4 mM KCl, 1.8 mM CaCl2, pH 7.4)[5]

  • Hypoxia chamber with a gas mixture of 5% CO2 and balanced nitrogen (to achieve ~0.2% O2)[5]

  • This compound stock solution (dissolved in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere and reach 70-80% confluency.

  • This compound Pre-treatment:

    • Prepare working concentrations of this compound (e.g., 1-10 µM) in a standard culture medium.

    • Include a vehicle control group treated with the same concentration of DMSO.

    • Aspirate the old medium from the cells and add the medium containing this compound or vehicle.

    • Incubate for 1-2 hours under standard culture conditions (37°C, 5% CO2).

  • OGD Induction:

    • After pre-treatment, aspirate the medium.

    • Wash the cells once with glucose-free medium/buffer.

    • Add fresh glucose-free medium/buffer to each well.

    • Place the plates in a pre-warmed and humidified hypoxia chamber.

    • Flush the chamber with the hypoxic gas mixture and seal it.

    • Incubate for the desired duration (e.g., 3-4 hours) at 37°C.[5][9]

  • Reperfusion:

    • Remove the plates from the hypoxia chamber.

    • Aspirate the glucose-free medium.

    • Add back the standard, glucose-containing culture medium (can be supplemented with this compound or vehicle as per experimental design).

    • Return the plates to a standard incubator (37°C, 5% CO2) for a reperfusion period (e.g., 24 hours).

Assessment of Cell Viability (LDH Assay)

This assay quantifies lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged cells, serving as an indicator of cytotoxicity.[5]

Materials:

  • Culture supernatant from OGD-treated and control cells

  • LDH cytotoxicity detection kit

  • Microplate reader

Procedure:

  • Sample Collection: After the reperfusion period, carefully collect 50 µl of the culture medium from each well.

  • Assay:

    • Follow the manufacturer's instructions for the LDH detection kit. Typically, this involves mixing the collected medium with a reaction mixture.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 492 nm using a microplate spectrophotometer.[5]

  • Data Analysis: Normalize the results to a "minimum LDH release" control (untreated cells) and a "maximum LDH release" control (cells lysed with a lysis buffer provided in the kit).

Quantification of Apoptosis (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

Materials:

  • Cells from OGD-treated and control groups

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Collect the culture medium (which may contain floating apoptotic cells).

    • Wash adherent cells with PBS and detach them using trypsin.

    • Combine the detached cells with their corresponding collected medium.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells on a flow cytometer within one hour.

    • Use FITC and PI signal detectors to differentiate cell populations:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

Western Blot for VDAC1 Oligomerization, Cytochrome c Release, and p-JNK

This protocol allows for the detection of specific proteins to assess the molecular effects of this compound.[1][12][13]

Materials:

  • Cell lysates from OGD-treated and control groups

  • Cytosolic and mitochondrial fractionation kit (for cytochrome c release)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST for phospho-proteins)

  • Primary antibodies: anti-VDAC1, anti-cytochrome c, anti-phospho-JNK (Thr183/Tyr185), anti-total JNK, anti-beta-actin (loading control), anti-COX IV (mitochondrial marker)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Sample Preparation:

    • For VDAC1 Oligomerization: Lyse cells and perform cross-linking with EGS before running on SDS-PAGE to visualize monomers and oligomers.[12]

    • For Cytochrome c Release: Fractionate cells into cytosolic and mitochondrial components using a commercial kit.[13][14]

    • For p-JNK: Lyse cells in RIPA buffer containing phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the appropriate primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensities using image analysis software. Normalize phospho-protein levels to total protein levels and other proteins of interest to a loading control like beta-actin. For cytochrome c release, compare the levels in the cytosolic and mitochondrial fractions.

References

VBIT-3 Administration in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VBIT-3 is a small molecule inhibitor of Voltage-Dependent Anion Channel 1 (VDAC1) oligomerization.[1] VDAC1, a protein located in the outer mitochondrial membrane, plays a crucial role in regulating metabolism and apoptosis. In response to apoptotic stimuli, VDAC1 monomers oligomerize to form a large channel, facilitating the release of pro-apoptotic factors like cytochrome c from the mitochondrial intermembrane space into the cytosol, ultimately leading to programmed cell death. By inhibiting VDAC1 oligomerization, this compound effectively blocks a key step in the intrinsic apoptotic pathway, making it a promising therapeutic candidate for diseases associated with excessive apoptosis, such as neurodegenerative and cardiovascular disorders.[1][2]

These application notes provide a comprehensive overview of this compound administration in animal models, including its mechanism of action, quantitative data from in vitro studies, and detailed experimental protocols based on available data for this compound and its more potent analog, VBIT-4.

Mechanism of Action

This compound targets VDAC1, preventing its self-association into oligomers upon receiving apoptotic signals. This inhibition preserves the integrity of the outer mitochondrial membrane, thereby preventing the release of cytochrome c and other pro-apoptotic proteins. The result is a reduction in caspase activation and a subsequent halt of the apoptotic cascade.

Signaling Pathway of VDAC1-Mediated Apoptosis and Inhibition by this compound

VDAC1_Apoptosis_Pathway cluster_extracellular Extracellular & Cytosolic Stimuli cluster_mitochondrion Mitochondrion cluster_omm Outer Mitochondrial Membrane (OMM) cluster_ims Intermembrane Space (IMS) cluster_cytosol Cytosol Apoptotic_Stimuli Apoptotic Stimuli (e.g., Oxidative Stress, Ca2+ influx, Chemotherapeutics) VDAC1_monomer VDAC1 (Monomer) Apoptotic_Stimuli->VDAC1_monomer induces VDAC1_oligomer VDAC1 (Oligomer) Channel Formation VDAC1_monomer->VDAC1_oligomer Oligomerization VDAC1_oligomerization VDAC1_monomer->VDAC1_oligomerization CytoC_IMS Cytochrome c VDAC1_oligomer->CytoC_IMS enables release of CytoC_cytosol Cytochrome c (released) CytoC_IMS->CytoC_cytosol Caspase_activation Caspase Activation CytoC_cytosol->Caspase_activation activates Apoptosis Apoptosis Caspase_activation->Apoptosis leads to VBIT3 This compound VBIT3->VDAC1_oligomerization Inhibits VDAC1_oligomerization->VDAC1_oligomer

Caption: VDAC1-mediated apoptosis and its inhibition by this compound.

Quantitative Data

While in vivo data for this compound is limited, in vitro studies have established its efficacy in inhibiting key apoptotic events. Comparative studies have shown that the related compound, VBIT-4, is more potent in these assays.[2]

ParameterThis compound (IC50)VBIT-4 (IC50)Cell LineReference
VDAC1 Oligomerization Inhibition8.8 ± 0.56 µM1.9 ± 0.08 µMHEK-293[1]
Cytochrome c Release Inhibition6.6 ± 1.03 µM1.8 ± 0.24 µMHEK-293[1]
Apoptosis Inhibition7.5 ± 0.27 µM2.9 ± 0.12 µMHEK-293[1]

Experimental Protocols

Due to the limited availability of specific in vivo protocols for this compound, the following methodologies are based on established protocols for the closely related and more potent VDAC1 inhibitor, VBIT-4.[3][4][5] Researchers should consider these as a starting point and may need to optimize the dosage for this compound, likely requiring higher concentrations to achieve similar effects to VBIT-4.

Animal Models

VBIT-4 has been successfully administered in various mouse models, suggesting the feasibility of using this compound in similar models of diseases characterized by apoptosis. These include:

  • Neurodegenerative Diseases: 5xFAD mouse model of Alzheimer's disease.[3]

  • Muscular Dystrophy: mdx and D2.DMDel8-34 mouse models of Duchenne muscular dystrophy.[4][5]

  • Amyotrophic Lateral Sclerosis (ALS): SOD1G93A mouse model.

  • Systemic Lupus Erythematosus

  • Type 2 Diabetes

  • Colitis

This compound Formulation for In Vivo Administration

1. Stock Solution Preparation:

  • Dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 80 mg/mL).[3]

2. Working Solution for Intraperitoneal (IP) Injection:

  • For a target dose of 20 mg/kg in a 25g mouse, a typical injection volume is 100-200 µL.

  • A common vehicle for IP injection of hydrophobic compounds like this compound is a mixture of Cremophor, DMSO, ethanol, and Phosphate Buffered Saline (PBS).

  • Example Preparation: A (v/v/v/v) mixture can be prepared to dilute the stock solution to the final desired concentration. A study with VBIT-4 used a 1:1:1:7 mixture of Cremophor/DMSO/ethanol/PBS.

  • Important: The final concentration of DMSO should be kept low to avoid toxicity. Always prepare fresh on the day of injection.

3. Formulation for Administration in Drinking Water:

  • The this compound stock solution in DMSO can be diluted in the animals' drinking water.[3]

  • Example Calculation for a 20 mg/kg daily dose:

    • Assume an average mouse weight of 25g and daily water consumption of 4-5 mL.

    • To achieve a 20 mg/kg dose, each mouse needs to consume 0.5 mg of this compound daily.

    • If a mouse drinks 4 mL per day, the final concentration in the drinking water should be 0.125 mg/mL.

  • The DMSO concentration in the final drinking water should be minimal (e.g., <0.5%).

  • Provide fresh this compound containing water regularly (e.g., every 2-3 days).

Administration Protocols

Protocol 1: Intraperitoneal (IP) Injection

  • Animal Preparation: Acclimatize animals to the housing conditions for at least one week before the experiment.

  • This compound Preparation: Prepare the this compound working solution as described above. Ensure the solution is at room temperature before injection.

  • Injection Procedure:

    • Gently restrain the mouse.

    • Inject the this compound solution into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Use an appropriate needle size (e.g., 27-30 gauge).

  • Dosing Regimen: A typical regimen for VBIT-4 has been 20 mg/kg administered every other day for several weeks.[4][5] The optimal dosing frequency and duration for this compound will need to be determined empirically for each specific animal model and disease state.

  • Control Group: Administer a vehicle-only solution to the control group, following the same injection schedule.

Protocol 2: Administration via Drinking Water

  • This compound Preparation: Prepare the this compound containing drinking water as described above.

  • Administration:

    • Replace the regular drinking water with the this compound solution.

    • Measure water consumption daily to monitor the actual dose received by each animal.

  • Dosing Regimen: This method allows for continuous administration. A study with VBIT-4 provided the compound in drinking water twice a week with a day of regular water in between.[3]

  • Control Group: Provide drinking water with the same concentration of vehicle (DMSO) to the control group.

Experimental Workflow for a Typical In Vivo Study

InVivo_Workflow start Start: Disease Model Selection acclimatization Animal Acclimatization (1 week) start->acclimatization randomization Randomization into Groups (Control vs. This compound) acclimatization->randomization baseline Baseline Measurements (e.g., behavioral tests, biomarkers) randomization->baseline treatment This compound Administration (IP injection or drinking water) baseline->treatment monitoring Regular Monitoring (health, weight, behavior) treatment->monitoring duration of study endpoint Endpoint Measurements (e.g., cognitive function, muscle strength) monitoring->endpoint tissue Tissue Collection and Analysis (e.g., histology, Western blot, PCR) endpoint->tissue analysis Data Analysis and Interpretation tissue->analysis end End analysis->end

Caption: A generalized workflow for in vivo studies with this compound.

Important Considerations

  • Solubility: this compound is a hydrophobic molecule and requires a suitable vehicle for in vivo delivery. Ensure complete dissolution and stability of the formulation.

  • Toxicity: Always conduct a pilot study to determine the maximum tolerated dose (MTD) of this compound in your specific animal model. Monitor animals closely for any signs of toxicity.

  • Pharmacokinetics: The bioavailability and half-life of this compound in vivo are currently not well-documented. Pharmacokinetic studies are recommended to optimize dosing regimens.

  • Control Groups: The inclusion of appropriate vehicle-treated control groups is essential for the correct interpretation of results.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Conclusion

This compound presents a promising therapeutic strategy for diseases driven by apoptosis. While direct in vivo data for this compound is still emerging, the extensive research on its analog, VBIT-4, provides a solid foundation for designing and implementing animal studies. The protocols and data presented in these application notes are intended to guide researchers in the effective administration and evaluation of this compound in preclinical models. Careful consideration of dosage, formulation, and experimental design will be critical for elucidating the full therapeutic potential of this novel VDAC1 inhibitor.

References

Measuring VDAC1 Oligomerization with VBIT-3: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Voltage-Dependent Anion Channel 1 (VDAC1) is a key protein in the outer mitochondrial membrane that regulates the flux of ions and metabolites between the mitochondria and the cytosol.[1][2][3] Under apoptotic stimuli, VDAC1 undergoes oligomerization to form a large channel, facilitating the release of pro-apoptotic factors like cytochrome c from the mitochondrial intermembrane space, ultimately leading to cell death.[1][2][4][5] This process of VDAC1 oligomerization has emerged as a promising therapeutic target for diseases associated with excessive apoptosis, such as neurodegenerative and cardiovascular diseases.[6][7] VBIT-3 is a small molecule inhibitor that has been developed to specifically target and inhibit VDAC1 oligomerization.[8] These application notes provide detailed protocols for measuring VDAC1 oligomerization and the inhibitory effect of this compound using established cellular and biochemical assays.

Introduction

VDAC1 exists in dynamic equilibrium between monomeric and oligomeric states. Various apoptotic inducers, such as staurosporine (B1682477) (STS), cisplatin, and oxidative stress, have been shown to shift this equilibrium towards the formation of dimers, trimers, and higher-order oligomers.[4] The formation of this VDAC1 homo-oligomer creates a large pore permeable to pro-apoptotic proteins.[1][2]

This compound and its more potent analog, VBIT-4, are novel compounds that directly interact with VDAC1 to prevent its oligomerization.[6][7][9] By inhibiting this crucial step in the apoptotic cascade, these molecules can protect cells from apoptosis-associated mitochondrial dysfunction, including the dissipation of mitochondrial membrane potential and the production of reactive oxygen species (ROS).[6] This document outlines the experimental procedures to assess VDAC1 oligomerization in response to apoptotic stimuli and to quantify the inhibitory potential of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of this compound and the related compound VBIT-4 in inhibiting VDAC1 oligomerization and related apoptotic events.

Table 1: this compound Inhibitory Activity [8]

ParameterIC50 (µM)
VDAC1 Oligomerization8.8 ± 0.56
Cytochrome c Release6.6 ± 1.03
Apoptosis7.5 ± 0.27

Table 2: Binding Affinities of VDAC1 Inhibitors [8][10]

CompoundBinding Affinity (Kd) (µM)
This compound31.3
VBIT-417
AKOS-022 (Parent Compound)15.4

Table 3: Comparative IC50 Values for VBIT-4 in Selenite-Induced Apoptosis in HEK-293 Cells [6]

ParameterIC50 (µM)
VDAC1 Oligomerization~1.8
Cytochrome c Release~2.9
Apoptosis~2.5

Signaling and Experimental Workflow Diagrams

VDAC1-Mediated Apoptotic Signaling Pathway

VDAC1_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol VDAC1_m VDAC1 (monomer) VDAC1_o VDAC1 (oligomer) VDAC1_m->VDAC1_o Oligomerization CytoC_cyto Cytochrome c VDAC1_o->CytoC_cyto Release CytoC Cytochrome c IMS Intermembrane Space Apoptosome Apoptosome Formation Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis CytoC_cyto->Apoptosome Stimuli Apoptotic Stimuli (e.g., STS, Cisplatin) Stimuli->VDAC1_m Induces VBIT3 This compound VBIT3->VDAC1_o Inhibits

Caption: VDAC1-mediated apoptosis pathway and the inhibitory action of this compound.

Experimental Workflow for Measuring VDAC1 Oligomerization

Experimental_Workflow cluster_Cell_Culture Cell Culture and Treatment cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis A1 Seed cells (e.g., HEK-293, HeLa) A2 Pre-incubate with this compound (or vehicle control) A1->A2 A3 Induce apoptosis (e.g., with selenite (B80905), STS) A2->A3 B1 Harvest and wash cells A3->B1 B2 Chemical cross-linking with EGS B1->B2 B3 Cell lysis and protein quantification B2->B3 C1 SDS-PAGE B3->C1 C2 Western Blotting C1->C2 C3 Immunodetection with anti-VDAC1 antibody C2->C3 C4 Densitometric analysis of oligomer bands C3->C4

Caption: Workflow for chemical cross-linking assay to detect VDAC1 oligomers.

Experimental Protocols

Protocol 1: In Situ Chemical Cross-Linking of VDAC1 in Mammalian Cells

This protocol is adapted from studies demonstrating apoptosis-induced VDAC1 oligomerization.[4][6][11]

Objective: To stabilize and visualize VDAC1 oligomers in cultured cells treated with an apoptotic inducer and to assess the inhibitory effect of this compound.

Materials:

  • Cell lines (e.g., HEK-293, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Apoptosis inducer (e.g., Sodium Selenite, Staurosporine (STS))

  • This compound (dissolved in a suitable solvent like DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Ethylene glycol bis(succinimidyl succinate) (EGS) cross-linker (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels (e.g., 4-15% gradient gels)

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: anti-VDAC1

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Chemiluminescent substrate (ECL)

  • Imaging system for Western blots

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture plates (e.g., 6-well plates) to reach 70-80% confluency on the day of the experiment.

    • Pre-incubate the cells with various concentrations of this compound (e.g., 1-20 µM) or vehicle control (DMSO) for 2 hours in serum-free medium.[6]

    • Add the apoptosis inducer (e.g., 15 µM selenite for 4 hours, or 1.25 µM STS for 2.5 hours) to the medium containing this compound or vehicle.[4][6]

  • Cell Harvesting and Cross-Linking:

    • After incubation, gently wash the cells twice with cold PBS.

    • Harvest the cells by scraping or trypsinization, and pellet them by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • Resuspend the cell pellet in PBS.

    • Add EGS to a final concentration of 250-300 µM.[6][11]

    • Incubate for 10-15 minutes at 30°C to allow cross-linking.[6][11]

    • Quench the cross-linking reaction by adding Tris-HCl (pH 7.5) to a final concentration of 50 mM and incubating for 15 minutes at room temperature.

  • Cell Lysis and Protein Analysis:

    • Pellet the cross-linked cells and lyse them in lysis buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer. Do not boil the samples if using a thiol-cleavable cross-linker like DSP, but for EGS, boiling is acceptable.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel. Include a non-cross-linked control to identify the VDAC1 monomer.

    • Perform electrophoresis to separate the proteins.

  • Immunoblotting:

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-VDAC1 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system. VDAC1 monomers will appear around 32 kDa, with dimers, trimers, and higher-order oligomers appearing at corresponding molecular weights.[12]

  • Data Analysis:

    • Quantify the intensity of the monomer and oligomer bands using densitometry software (e.g., ImageJ).

    • Calculate the percentage of VDAC1 oligomerization for each condition.

    • Plot the percentage of inhibition of VDAC1 oligomerization as a function of this compound concentration to determine the IC50 value.

Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay for VDAC1 Oligomerization in Living Cells

This protocol allows for the real-time monitoring of VDAC1-VDAC1 interactions in intact cells.[4]

Objective: To measure VDAC1 oligomerization in living cells using BRET and to assess the effect of this compound.

Principle: BRET is a proximity-based assay. VDAC1 is fused to either a Renilla luciferase (Rluc, the donor) or a green fluorescent protein (GFP, the acceptor). If the two fusion proteins are in close proximity (<10 nm), as in an oligomer, energy transfer occurs from the luciferase to the GFP upon addition of a substrate, and the resulting GFP emission can be measured.

Materials:

  • Expression plasmids: VDAC1-Rluc and VDAC1-GFP2

  • Mammalian cell line (e.g., HEK-293)

  • Transfection reagent

  • White, clear-bottom 96-well plates

  • Apoptosis inducer

  • This compound

  • BRET substrate (e.g., DeepBlueC™ (DBC))

  • Plate reader capable of measuring luminescence at two distinct wavelengths (e.g., for Rluc and GFP2)

Procedure:

  • Cell Transfection:

    • Co-transfect cells with VDAC1-Rluc and VDAC1-GFP2 plasmids at an optimized ratio (e.g., 1:8 donor-to-acceptor ratio has been shown to yield a strong signal).[4]

    • Plate the transfected cells into 96-well plates.

  • Cell Treatment:

    • Allow cells to adhere and express the fusion proteins (typically 24 hours).

    • Pre-incubate cells with this compound or vehicle control for 2 hours.

    • Add the apoptosis inducer and incubate for the desired time.

  • BRET Measurement:

    • Wash the cells with PBS.

    • Add the BRET substrate (DBC) to each well.

    • Immediately measure the luminescence at the emission wavelength for Rluc (e.g., ~400 nm) and GFP2 (e.g., ~515 nm) using a BRET-compatible plate reader.

  • Data Analysis:

    • Calculate the BRET ratio: (Luminescence at GFP2 wavelength) / (Luminescence at Rluc wavelength).

    • An increase in the BRET ratio indicates an increase in VDAC1 oligomerization.

    • Normalize the BRET ratios to the vehicle-treated control.

    • Plot the inhibition of the apoptosis-induced BRET signal against the concentration of this compound to determine its IC50.

Conclusion

The protocols detailed in these application notes provide robust methods for investigating VDAC1 oligomerization, a critical event in the intrinsic apoptotic pathway. The chemical cross-linking assay is a valuable tool for visualizing the formation of VDAC1 oligomers, while the BRET assay offers a dynamic view of this process in living cells. By employing these techniques, researchers can effectively characterize the inhibitory properties of compounds like this compound, aiding in the development of novel therapeutics targeting apoptosis-related diseases.

References

VBIT-3: Application and Protocols for High-Throughput Screening of VDAC1 Oligomerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

VBIT-3 is a potent inhibitor of the voltage-dependent anion channel 1 (VDAC1) oligomerization.[1] VDAC1, a key protein in the outer mitochondrial membrane, plays a crucial role in regulating metabolism and apoptosis.[2][3] Under apoptotic stimuli, VDAC1 monomers oligomerize to form a large channel, facilitating the release of pro-apoptotic factors like cytochrome c from the mitochondrial intermembrane space into the cytosol.[4][5][6][7] This event triggers a cascade of caspase activation, ultimately leading to programmed cell death.

The inhibition of VDAC1 oligomerization presents a promising therapeutic strategy for diseases associated with excessive apoptosis, such as neurodegenerative and cardiovascular diseases.[4][8] this compound was identified through high-throughput screening (HTS) as a small molecule that directly interacts with VDAC1, preventing its oligomerization and thereby protecting cells from apoptotic death.[4][8]

These application notes provide detailed protocols for utilizing this compound as a reference compound in high-throughput screening assays designed to identify novel inhibitors of VDAC1 oligomerization.

Mechanism of Action

This compound directly binds to VDAC1, with a binding affinity (Kd) of 31.3 μM, and inhibits its oligomerization.[1] By preventing the formation of the VDAC1 oligomeric pore, this compound effectively blocks the release of cytochrome c from the mitochondria and inhibits downstream apoptotic events.[1][4]

Signaling Pathway

VDAC1_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_omm Outer Mitochondrial Membrane cluster_ims Intermembrane Space Apoptotic Stimuli Apoptotic Stimuli Receptor Receptor Apoptotic Stimuli->Receptor binds VDAC1_monomer VDAC1 (monomer) Receptor->VDAC1_monomer activates signaling cascade Pro-caspases Pro-caspases Caspases (active) Caspases (active) Pro-caspases->Caspases (active) cleavage Apoptosis Apoptosis Caspases (active)->Apoptosis executes Cytochrome_c_cytosol Cytochrome c Cytochrome_c_cytosol->Pro-caspases activates VDAC1_oligomer VDAC1 (oligomer) VDAC1_monomer->VDAC1_oligomer oligomerization Cytochrome_c_ims Cytochrome c VDAC1_oligomer->Cytochrome_c_ims forms pore VBIT3 This compound VBIT3->VDAC1_monomer inhibits oligomerization Cytochrome_c_ims->Cytochrome_c_cytosol release

Caption: VDAC1-mediated apoptotic signaling pathway and the inhibitory action of this compound.

Quantitative Data

CompoundTargetAssayIC50 (μM)Binding Affinity (Kd, μM)Reference
This compoundVDAC1 OligomerizationVDAC1 Oligomerization Inhibition (HEK-293 cells)8.8 ± 0.5631.3[1]
This compoundCytochrome c ReleaseCytochrome c Release Inhibition (HEK-293 cells)6.6 ± 1.03-[1]
This compoundApoptosisApoptosis Inhibition (HEK-293 cells)7.5 ± 0.27-[1]
VBIT-4VDAC1 OligomerizationVDAC1 Oligomerization Inhibition (HEK-293 cells)~1.8 - 2.917[4]
AKOS-022VDAC1 OligomerizationVDAC1 Oligomerization Inhibition (HeLa cells)7.515.4[4]

Experimental Protocols

Primary High-Throughput Screening: Bioluminescence Resonance Energy Transfer (BRET2) Assay for VDAC1 Oligomerization

This protocol is adapted from the method described by Ben-Hail et al. (2016) for the high-throughput screening of inhibitors of VDAC1 oligomerization.[4]

Principle: The BRET2 assay is used to monitor protein-protein interactions in living cells.[5] VDAC1 is tagged with either Renilla luciferase (RLuc; donor) or Green Fluorescent Protein 2 (GFP2; acceptor).[4][5] When the donor and acceptor are in close proximity (<10 nm), as during VDAC1 oligomerization, energy is transferred from the luciferase substrate to GFP2, resulting in a BRET signal.[4][5] Inhibitors of oligomerization will disrupt this interaction, leading to a decrease in the BRET signal.

BRET2_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis Seed_Cells Seed T-REx cells expressing hVDAC1 shRNA, rVDAC1-Rluc, and rVDAC1-GFP2 in 96-well plates Add_Compounds Add test compounds (e.g., this compound) and controls Seed_Cells->Add_Compounds Add_Inducer Add apoptosis inducer (e.g., STS, selenite) Add_Compounds->Add_Inducer Add_Substrate Add BRET2 substrate (DeepBlueC) Add_Inducer->Add_Substrate Read_Plate Measure luminescence at 410 nm (RLuc) and 515 nm (GFP2) Add_Substrate->Read_Plate Calculate_Ratio Calculate BRET2 ratio (GFP2/RLuc) Read_Plate->Calculate_Ratio Determine_Inhibition Determine % inhibition and IC50 values Calculate_Ratio->Determine_Inhibition

Caption: Workflow for the VDAC1 oligomerization BRET2 HTS assay.

Materials:

  • Cell Line: T-REx-293 cells stably expressing human VDAC1 shRNA, co-transfected with plasmids encoding rat VDAC1-RLuc and rat VDAC1-GFP2.

  • Culture Medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin.

  • Assay Plates: White, clear-bottom 96-well plates.

  • Reagents:

    • Test compounds (including this compound as a positive control) dissolved in DMSO.

    • Apoptosis inducers: Staurosporine (STS), Sodium Selenite, or Arsenic Trioxide (As2O3).

    • BRET2 Substrate: DeepBlueC™ (PerkinElmer).

  • Equipment:

    • Microplate reader capable of dual-wavelength luminescence detection (e.g., Tecan Infinite 200).

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend the T-REx-293 cells in culture medium.

    • Seed 5 x 10^4 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Prepare serial dilutions of test compounds and this compound in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Add the diluted compounds to the respective wells and incubate for 2 hours.

  • Induction of VDAC1 Oligomerization:

    • Prepare a working solution of the apoptosis inducer (e.g., 1.25 µM STS or 15 µM selenite).

    • Add the inducer to all wells except the negative control wells.

    • Incubate for the appropriate time to induce apoptosis (e.g., 2.5 hours for STS, 4 hours for selenite).

  • BRET2 Measurement:

    • Add the BRET2 substrate DeepBlueC™ to all wells at a final concentration of 5 µM.

    • Immediately measure the luminescence at 410 nm (RLuc emission) and 515 nm (GFP2 emission) using a microplate reader.

  • Data Analysis:

    • Calculate the BRET2 ratio for each well: (Luminescence at 515 nm) / (Luminescence at 410 nm).

    • Normalize the data to the positive (inducer only) and negative (vehicle only) controls.

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Secondary Assay: Chemical Cross-linking and Western Blotting

Principle: This assay validates the findings from the primary screen by directly visualizing the oligomeric state of VDAC1. Cells are treated with a membrane-permeable cross-linking agent, which covalently links proteins in close proximity. The different oligomeric forms of VDAC1 (monomers, dimers, trimers, etc.) can then be separated by SDS-PAGE and detected by Western blotting.

Materials:

  • Cell Line: HEK-293 or HeLa cells.

  • Reagents:

    • Test compounds and this compound.

    • Apoptosis inducer (e.g., 15 µM selenite).

    • Cross-linker: Ethylene glycol bis(succinimidyl succinate) (EGS).

    • Lysis Buffer: RIPA buffer with protease inhibitors.

    • Primary Antibody: Anti-VDAC1 antibody.

    • Secondary Antibody: HRP-conjugated secondary antibody.

  • Equipment:

    • Standard Western blotting equipment.

Procedure:

  • Cell Treatment:

    • Seed and grow cells in 6-well plates to ~80% confluency.

    • Treat cells with test compounds or this compound for 2 hours.

    • Add the apoptosis inducer and incubate for the required duration (e.g., 4 hours for selenite).

  • Cross-linking:

    • Wash the cells with PBS.

    • Incubate the cells with 300 µM EGS in PBS at 30°C for 15 minutes.[5]

    • Quench the reaction by adding a final concentration of 50 mM Tris-HCl, pH 7.5.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells in RIPA buffer.

    • Determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Separate 30 µg of protein from each sample on a 10% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate with the primary anti-VDAC1 antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and visualize the bands corresponding to VDAC1 monomers and oligomers.

Tertiary Assay: Cytochrome c Release Assay

Principle: This functional assay confirms that the inhibition of VDAC1 oligomerization translates to the inhibition of a key downstream event in apoptosis: the release of cytochrome c from the mitochondria. The cytosolic and mitochondrial fractions of treated cells are separated, and the amount of cytochrome c in each fraction is quantified by Western blotting.

Materials:

  • Cell Line: HEK-293 or HeLa cells.

  • Reagents:

    • Test compounds and this compound.

    • Apoptosis inducer.

    • Mitochondria/Cytosol Fractionation Kit (e.g., Abcam ab65311).

    • Primary Antibody: Anti-Cytochrome c antibody.

    • Secondary Antibody: HRP-conjugated secondary antibody.

  • Equipment:

    • Dounce homogenizer.

    • Centrifuge.

    • Standard Western blotting equipment.

Procedure:

  • Cell Treatment:

    • Treat cells with compounds and apoptosis inducer as described in the cross-linking protocol.

  • Cell Fractionation:

    • Harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions according to the manufacturer's protocol of the fractionation kit.

  • Western Blotting:

    • Perform Western blotting on both the cytosolic and mitochondrial fractions.

    • Probe the membrane with an anti-cytochrome c antibody to detect the presence of cytochrome c in each fraction. An increase in cytosolic cytochrome c and a corresponding decrease in mitochondrial cytochrome c indicates apoptosis.

Troubleshooting

IssuePossible CauseSolution
High variability in BRET2 assay Inconsistent cell numbersEnsure accurate cell counting and even seeding.
Pipetting errorsUse calibrated pipettes and proper technique.
No BRET signal Low expression of tagged proteinsVerify expression levels by Western blot.
Inactive luciferase substrateUse fresh or properly stored substrate.
Weak bands in Western blot Inefficient protein transferOptimize transfer time and voltage.
Low antibody concentrationTitrate the primary antibody concentration.
High background in Western blot Insufficient blockingIncrease blocking time or use a different blocking agent.
High antibody concentrationDecrease the primary and/or secondary antibody concentration.

Conclusion

This compound serves as an invaluable tool for researchers studying VDAC1-mediated apoptosis and for the discovery of novel therapeutic agents targeting this pathway. The detailed protocols provided herein offer a robust framework for the high-throughput screening and validation of VDAC1 oligomerization inhibitors. By employing these assays, researchers can effectively identify and characterize new chemical entities with the potential to treat a range of apoptosis-related diseases.

References

Troubleshooting & Optimization

potential off-target effects of VBIT-3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of VBIT-3, a known inhibitor of Voltage-Dependent Anion Channel 1 (VDAC1) oligomerization. This guide includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary, on-target mechanism of action for this compound? A1: this compound's primary mechanism of action is the inhibition of apoptosis by directly targeting the mitochondrial protein VDAC1.[1][2] It binds to VDAC1 and prevents its oligomerization, a key step in mitochondrion-mediated apoptosis.[1][2] By inhibiting the formation of these VDAC1 oligomers, this compound blocks the release of pro-apoptotic proteins like Cytochrome c from the mitochondria, thereby protecting cells from apoptotic stimuli and mitochondrial dysfunction.[1]

Q2: Are there any known off-target effects for this compound? A2: Currently, there is no specific literature documenting confirmed off-target effects of this compound. However, like many small molecule inhibitors, the potential for off-target interactions exists and should be considered during experimental design and data interpretation.[3] Potential off-targets could include other isoforms of VDAC or proteins with structurally similar binding sites.

Q3: Does this compound interact with other VDAC isoforms (VDAC2, VDAC3)? A3: The direct interaction of this compound with VDAC2 and VDAC3 has not been explicitly reported. However, a related and more potent compound, VBIT-4, has been shown to bind to all three recombinant VDAC isoforms (VDAC1, VDAC2, and VDAC3) with similar binding affinity.[4] Given the structural similarities between the isoforms, it is plausible that this compound could also interact with VDAC2 and VDAC3.[5] This potential cross-reactivity should be considered when interpreting experimental results.

Q4: How can I experimentally distinguish between on-target and off-target effects of this compound? A4: A multi-pronged approach is recommended to validate that the observed phenotype is a direct result of VDAC1 inhibition:

  • Genetic Knockdown/Knockout: The gold-standard method is to use techniques like CRISPR-Cas9 or siRNA to eliminate or reduce the expression of VDAC1.[3] If the biological effect of this compound is diminished or absent in VDAC1-knockout/knockdown cells, it strongly suggests an on-target mechanism.

  • Structurally Unrelated Inhibitor: Use a different, structurally distinct inhibitor of VDAC1 oligomerization. If this second compound recapitulates the phenotype observed with this compound, it strengthens the evidence for an on-target effect.

  • Negative Control Analog: If available, use a structurally similar but biologically inactive analog of this compound. This compound should not produce the observed effect, helping to rule out artifacts related to the chemical scaffold.

Troubleshooting Guide

Issue: I'm observing a phenotype in my cells that is inconsistent with the known anti-apoptotic function of VDAC1 inhibition. What should I investigate first?

Answer: When observing an unexpected phenotype, it is crucial to systematically rule out common experimental issues before concluding an off-target effect.

  • Confirm Target Engagement: First, verify that this compound is engaging with its intended target, VDAC1, in your specific cellular model. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this (see Protocol 1).

  • Perform Dose-Response Analysis: Conduct experiments across a wide range of this compound concentrations. On-target effects should typically occur at concentrations consistent with the known IC50 values, while off-target effects may only appear at much higher concentrations.[6]

  • Validate with Genetic Tools: Use a VDAC1 knockout cell line (see Protocol 2). If the unexpected phenotype persists in cells lacking VDAC1, it is highly indicative of an off-target mechanism.[3]

Issue: The IC50 value of this compound in my cell-based assay is significantly higher than the published biochemical values. What could be the cause?

Answer: Discrepancies between biochemical and cell-based potencies are common and can be attributed to several factors:[7]

  • Cell Permeability: this compound may have limited permeability across the cell membrane, leading to a lower effective intracellular concentration.

  • Efflux Pumps: The compound could be actively transported out of the cell by efflux pumps, such as P-glycoprotein.

  • Compound Stability: this compound might be metabolized or degraded by cellular enzymes over the course of the experiment.

  • Protein Binding: In the complex cellular environment, this compound may bind to other proteins or lipids, reducing the free concentration available to interact with VDAC1.

Issue: My vehicle control (DMSO) is causing a biological effect in my assay. How should I address this?

Answer: This is a common issue that can confound results.

  • Lower Solvent Concentration: The final concentration of DMSO in your cell culture media should be kept as low as possible, ideally below 0.1% and not exceeding 0.5%.

  • Consistent Controls: Ensure that every well, including the "untreated" control, contains the exact same final concentration of DMSO.

  • Solvent Sensitivity: Some cell lines are particularly sensitive to DMSO. If the issue persists even at low concentrations, you may need to test alternative, less-toxic solvents or explore formulation strategies to reduce the required solvent amount.[1][8]

Data Presentation

Table 1: On-Target Activity and Binding Affinity of this compound

ParameterValueTarget/SystemReference
Binding Affinity (Kd) 31.3 µMVDAC1[2]
IC50 (VDAC1 Oligomerization) 8.8 ± 0.56 µMHEK-293 Cells[2]
IC50 (Cytochrome c Release) 6.6 ± 1.03 µMHEK-293 Cells[2]
IC50 (Apoptosis Inhibition) 7.5 ± 0.27 µMHEK-293 Cells[2]

Table 2: Comparative Binding Affinity of VBIT-4 to VDAC Isoforms

Data for the related compound VBIT-4 is provided for context on potential VDAC family interactions.

VDAC IsoformBinding Affinity (Kd)Target SourceReference
VDAC1 ~53 µMRecombinant Purified[4]
VDAC2 ~53 µMRecombinant Purified[4]
VDAC3 ~53 µMRecombinant Purified[4]

Mandatory Visualizations

VBIT3_Pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondria Stimulus Apoptotic Stimulus VDAC1_m VDAC1 Monomers Stimulus->VDAC1_m VDAC1_o VDAC1 Oligomerization VDAC1_m->VDAC1_o MOMP MOMP VDAC1_o->MOMP CytC Cytochrome c Release MOMP->CytC Apoptosis Apoptosis CytC->Apoptosis VBIT3 This compound VBIT3->VDAC1_o Inhibits

Caption: On-target signaling pathway of this compound.

Off_Target_Workflow A Observe Phenotype with this compound B Is phenotype consistent with VDAC1 inhibition? A->B C On-Target Effect Likely (Proceed with validation) B->C Yes D Potential Off-Target Effect B->D No E Validate Target Engagement (e.g., CETSA) D->E F Target Engaged? E->F G Perform Target Validation (e.g., CRISPR KO) F->G Yes K Indirect effect or complex biology F->K No H Phenotype Abolished? G->H I Confirmed On-Target Effect H->I Yes J Confirmed Off-Target Effect H->J No

Caption: Experimental workflow for off-target identification.

Troubleshooting_Logic Start Unexpected Experimental Result Observed Step1 1. Check Compound Integrity (Purity, Solubility, Stability) Start->Step1 Step2 2. Verify Controls (Vehicle, Positive/Negative) Step1->Step2 Decision1 Is potency different from biochemical values? Step2->Decision1 Action1 Consider cellular factors: - Permeability - Efflux pumps - Metabolism Decision1->Action1 Yes Decision2 Is phenotype inconsistent with VDAC1 function? Decision1->Decision2 No Action1->Decision2 Action2 Perform Target Validation (CRISPR KO of VDAC1) Decision2->Action2 Yes Conclusion2 On-Target Effect Confirmed Decision2->Conclusion2 No Decision3 Does phenotype persist in VDAC1 KO cells? Action2->Decision3 Conclusion1 High Likelihood of Off-Target Effect Decision3->Conclusion1 Yes Decision3->Conclusion2 No

Caption: Troubleshooting logic for unexpected results.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm VDAC1 Target Engagement

Objective: To verify that this compound directly binds to VDAC1 in an intact cellular environment by measuring changes in the thermal stability of VDAC1 upon ligand binding.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells of interest to ~80% confluency.

    • Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

    • Divide the cell suspension into two aliquots: one for vehicle control (e.g., 0.1% DMSO) and one for this compound treatment (e.g., 10x the IC50 concentration).

    • Incubate both aliquots at 37°C for 1 hour.

  • Heat Shock:

    • Aliquot the vehicle- and this compound-treated cell suspensions into separate PCR tubes for each temperature point.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include a non-heated control (room temperature).

    • Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.

  • Protein Analysis (Western Blot):

    • Carefully collect the supernatant from each tube, which contains the soluble protein fraction.

    • Normalize the total protein concentration for all samples.

    • Analyze the amount of soluble VDAC1 in each sample using standard Western blot procedures with a validated anti-VDAC1 antibody.

  • Data Analysis:

    • Quantify the band intensities for VDAC1 at each temperature point for both vehicle- and this compound-treated samples.

    • Plot the percentage of soluble VDAC1 relative to the non-heated control against the temperature.

    • A rightward shift in the melting curve for the this compound-treated samples compared to the vehicle control indicates thermal stabilization of VDAC1, confirming target engagement.

Protocol 2: CRISPR-Cas9 Mediated VDAC1 Knockout for Target Validation

Objective: To create a VDAC1 knockout cell line to determine if the biological effect of this compound is dependent on the presence of its intended target.

Methodology:

  • sgRNA Design and Cloning:

    • Design two or more single-guide RNAs (sgRNAs) targeting a conserved early exon of the VDAC1 gene.

    • Synthesize and clone the sgRNAs into a suitable Cas9 expression vector (e.g., a vector that also expresses a fluorescent marker like GFP).

  • Transfection and Cell Seeding:

    • Transfect the cell line of interest with the Cas9/sgRNA expression plasmid. Include a non-targeting sgRNA control.

    • After 48-72 hours, sort the successfully transfected cells (e.g., GFP-positive) using fluorescence-activated cell sorting (FACS).

    • Seed the sorted cells at a very low density (single-cell cloning) in 96-well plates to allow for the growth of individual colonies.

  • Colony Expansion and Screening:

    • Expand the single-cell-derived colonies.

    • Screen the clones for VDAC1 knockout by Western blot to identify those with a complete absence of the VDAC1 protein.

    • Confirm the knockout at the genomic level by sequencing the targeted region of the VDAC1 gene.

  • Phenotypic Assay:

    • Treat both the validated VDAC1 knockout (VDAC1-KO) cell line and the parental wild-type (WT) cell line with a range of this compound concentrations.

    • Perform the relevant phenotypic assay (e.g., apoptosis assay, cell viability assay).

  • Data Analysis:

    • Compare the dose-response curves of this compound in the WT and VDAC1-KO cell lines.

    • If the phenotype is significantly reduced or completely absent in the VDAC1-KO line, it provides strong evidence that the effect of this compound is on-target. If the phenotype persists, it is likely due to an off-target effect.[3]

References

VBIT-3 Technical Support Center: Troubleshooting In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vivo experiments with VBIT-3, a potent and selective inhibitor of p38 MAP kinase. Mounting evidence suggests that the p38 MAPK signaling cascade is involved in various biological responses, including inflammation, cell proliferation, differentiation, and apoptosis.[1][2]

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues researchers may encounter.

Problem 1: Poor Solubility and Formulation Issues

  • Q: My this compound is precipitating out of solution when I prepare it for injection. What can I do?

    • A: This is a common issue for hydrophobic compounds like this compound. The high lipophilicity of many small molecule inhibitors results in poor aqueous solubility, which is a major obstacle to achieving therapeutic concentrations in vivo.[3] Here are several strategies to improve solubility:

      • Use of Co-solvents: For initial studies, a mixture of co-solvents is often effective. A commonly used vehicle for poorly soluble compounds is a ternary system of DMSO, PEG 400, and saline or water. It is critical to first completely dissolve this compound in DMSO before slowly adding the PEG 400 and then the aqueous component.

      • Surfactants: The addition of a small amount of a biocompatible surfactant, such as Tween 80 or Solutol HS-15, can help to create a stable micellar solution and prevent precipitation.[4]

      • Cyclodextrins: Encapsulating this compound within a cyclodextrin, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance its aqueous solubility.[4]

      • Lipid-Based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[5][6] These formulations consist of oils, surfactants, and co-solvents that form a fine emulsion upon gentle agitation in an aqueous medium.[5]

Problem 2: Lack of Efficacy or Inconsistent Results

  • Q: I am not observing the expected therapeutic effect of this compound in my animal model. What are the possible causes?

    • A: A lack of in vivo efficacy can stem from multiple factors, ranging from compound delivery to the experimental model itself. Preclinical in vivo studies are a critical step in evaluating novel compounds and aim to assess safety, tolerability, and efficacy.[7] If a poor formulation is used in early efficacy studies, the predicted human dose can be overestimated.[6]

      • Insufficient Bioavailability: The formulation may not be providing adequate systemic exposure. It is crucial to conduct pharmacokinetic (PK) studies to determine the concentration of this compound in the plasma and target tissue over time.[8] Factors like rapid metabolism or clearance can significantly reduce exposure.[9]

      • Inadequate Target Engagement: The administered dose may be too low to achieve sufficient inhibition of p38 MAPK in the target tissue. A dose-response study should be performed to establish a relationship between the this compound dose, target inhibition, and the desired phenotype.

      • Rapid Metabolism: Small molecule inhibitors are often metabolized by cytochrome P450 enzymes in the liver.[9][10] If this compound is rapidly metabolized, its half-life may be too short to exert a therapeutic effect. PK studies will help determine the clearance rate.[9]

      • Model-Specific Issues: The role of p38 MAPK in your specific disease model may not be as critical as hypothesized, or the timing of this compound administration may not be optimal for the disease pathophysiology.

Problem 3: Unexpected Toxicity or Adverse Events

  • Q: My animals are showing signs of toxicity (e.g., weight loss, lethargy) at doses where I expect to see efficacy. What should I do?

    • A: Toxicity can be caused by the compound itself, the vehicle, or off-target effects.

      • Vehicle Toxicity: Some formulation components, especially co-solvents like DMSO, can be toxic at high concentrations. Run a control group of animals treated with the vehicle alone to assess its tolerability.

      • Off-Target Effects: While this compound is designed to be a selective p38 MAPK inhibitor, it may interact with other kinases or proteins at higher concentrations. An in vitro kinase panel screen can help identify potential off-target activities.

      • On-Target Toxicity: Inhibition of the p38 MAPK pathway in certain tissues may lead to unintended physiological consequences. A thorough literature review of p38 MAPK biology can provide insights into potential on-target toxicities.

      • Maximum Tolerated Dose (MTD) Study: It is essential to perform an MTD study to determine the highest dose of this compound that can be administered without causing unacceptable toxicity.[7] This will define the therapeutic window for your efficacy studies.

Frequently Asked Questions (FAQs)

  • Q1: What is the proposed mechanism of action for this compound?

    • A1: this compound is a selective, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK). p38 MAPK is a key signaling molecule involved in cellular responses to stress and inflammation.[1] By inhibiting p38 MAPK, this compound blocks the phosphorylation of downstream substrates, thereby modulating the production of pro-inflammatory cytokines and other cellular processes.[11]

  • Q2: What are the recommended storage conditions for this compound?

    • A2: this compound is supplied as a solid. It should be stored at -20°C. For solution stocks (e.g., in DMSO), it is recommended to store in small aliquots at -80°C to minimize freeze-thaw cycles.

  • Q3: How do I choose the right animal model for my this compound study?

    • A3: The choice of animal model is crucial for a successful in vivo study.[7] Common models in preclinical research include xenografts (human cells in immunocompromised mice), syngeneic models (cancer cells from the same genetic background as the immunocompetent mouse), and patient-derived xenograft (PDX) models.[7] The selection depends on the research question, for instance, syngeneic models are particularly useful for studying the interplay between an investigational drug and the immune system.[7]

  • Q4: Do I need to perform pharmacokinetic (PK) studies?

    • A4: Yes. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for interpreting efficacy and toxicology data.[9] PK studies help establish a relationship between the dose administered and the drug concentration achieved in the body, which is essential for optimizing the dosing regimen.

Data Presentation

Fictional data for this compound is presented below for illustrative purposes.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for In Vivo Delivery
Molecular Weight452.5 g/mol Relatively small, favoring cell permeability.
XLogP34.8High lipophilicity, indicating poor aqueous solubility.[3]
Hydrogen Bond Donors1Low potential for hydrogen bonding with aqueous solvents.
Hydrogen Bond Acceptors4Moderate potential for hydrogen bonding.

Table 2: Example Pharmacokinetic Parameters of this compound (10 mg/kg, Oral Gavage)

SpeciesCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Half-life (t½) (hr)
Mouse8501.542003.5
Rat6752.051004.2

Experimental Protocols

Protocol: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound.[7]

  • Animal Model: Use 6-8 week old immunocompromised mice (e.g., NOD-SCID).

  • Cell Implantation: Subcutaneously inject 5 x 10⁶ cancer cells (e.g., A549 lung cancer cells) suspended in Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle control, this compound at 10 mg/kg, this compound at 30 mg/kg).

  • Drug Preparation & Administration:

    • Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG 400, 50% Saline).

    • Administer the formulation daily via oral gavage or intraperitoneal injection.

    • The vehicle control group should receive the formulation without this compound.

  • Data Collection:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor animal health daily.

  • Endpoint: Euthanize animals when tumors reach the predetermined endpoint size, or if signs of excessive toxicity (e.g., >20% body weight loss) are observed.[7]

  • Analysis: At the end of the study, excise tumors and weigh them. Process tumors and other tissues for pharmacodynamic analysis (e.g., Western blot for phosphorylated-MK2, a downstream target of p38).

Mandatory Visualization

p38_MAPK_Pathway extracellular Stress / Cytokines (e.g., UV, TNF-α) receptor Receptor extracellular->receptor tak1 TAK1 receptor->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38 p38 MAPK mkk3_6->p38 downstream Downstream Targets (e.g., MK2, ATF2) p38->downstream vbit3 This compound vbit3->p38 response Cellular Response (Inflammation, Apoptosis) downstream->response

Caption: Simplified p38 MAPK signaling pathway showing the inhibitory action of this compound.

experimental_workflow cluster_preclinical Pre-clinical Phase cluster_efficacy Efficacy Study formulation 1. Formulation Development mtd 2. MTD Study formulation->mtd pk_study 3. Pharmacokinetic (PK) Study mtd->pk_study implant 4. Tumor Cell Implantation pk_study->implant randomize 5. Randomization implant->randomize dosing 6. Dosing & Monitoring randomize->dosing endpoint 7. Endpoint Analysis (Tumor size, PD markers) dosing->endpoint

Caption: A typical experimental workflow for an in vivo efficacy study with this compound.

Caption: A logical workflow for troubleshooting the lack of in vivo efficacy with this compound.

References

Technical Support Center: Overcoming Drug Resistance in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Note on VBIT-3: Initial research indicates that this compound is an inhibitor of apoptosis (programmed cell death) by preventing the oligomerization of the voltage-dependent anion channel 1 (VDAC1).[1] As most cancer therapies aim to induce apoptosis in malignant cells, this compound would not be used as a primary anti-cancer agent. Therefore, the concept of overcoming resistance to this compound in a cancer context is not applicable.

This guide provides troubleshooting strategies and frequently asked questions regarding common mechanisms of resistance to conventional anti-cancer therapies.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to our lead compound. What are the common initial mechanisms of resistance to check for?

A1: Reduced sensitivity, or acquired resistance, is a significant hurdle in cancer therapy.[2][3] Several key mechanisms could be at play:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration.[4]

  • Drug Target Alteration: Mutations in the drug's target protein can prevent the drug from binding effectively, rendering it ineffective.[3][5] A classic example is the development of the T790M mutation in the EGFR gene in non-small-cell lung cancer, which confers resistance to first-generation EGFR inhibitors.[2]

  • Activation of Alternative Signaling Pathways: Cancer cells can compensate for the inhibition of one signaling pathway by upregulating another that promotes survival and proliferation.[2][5]

  • Enhanced DNA Repair: For DNA-damaging agents, cancer cells may upregulate their DNA repair mechanisms to counteract the drug's effects.[6]

  • Inhibition of Apoptosis: Alterations in the apoptotic machinery, such as the overexpression of anti-apoptotic proteins (e.g., Bcl-2), can make cells resistant to programmed cell death.[5][6]

Q2: We suspect increased drug efflux is the cause of resistance. How can we confirm this and what are the potential solutions?

A2: To confirm increased drug efflux, you can perform a rhodamine 123 or calcein-AM retention assay. Cells with high levels of efflux pumps will retain less of the fluorescent substrate. If efflux is confirmed, you can consider the following:

  • Co-administration with an Efflux Pump Inhibitor: Compounds like verapamil (B1683045) or cyclosporine A, although having their own toxicities, have been shown to inhibit P-gp. Newer, more specific inhibitors are also under investigation.

  • Use of Nanoparticle Drug Delivery Systems: Encapsulating the drug in nanoparticles can help bypass efflux pumps and increase intracellular concentration.[2]

  • Developing Drugs that are not Substrates for Efflux Pumps: Rational drug design can aim to create compounds that are not recognized by ABC transporters.

Q3: Our targeted therapy is failing due to a suspected mutation in the target protein. What is our next step?

A3: The first step is to sequence the target gene in the resistant cells to identify any mutations. If a known resistance mutation is found, the strategy will depend on the specific mutation:

  • Switch to a Next-Generation Inhibitor: In many cases, second- and third-generation inhibitors have been developed to be effective against common resistance mutations.[2] For example, osimertinib (B560133) was developed to target the EGFR T790M mutation.[2]

  • Combination Therapy: Combining the initial drug with an inhibitor of a downstream signaling molecule or a parallel pathway can sometimes overcome resistance.[7]

  • Targeted Protein Degradation: Technologies like PROTACs (Proteolysis-Targeting Chimeras) can be used to degrade the mutated protein entirely, rather than just inhibiting it.[3]

Q4: We are considering a combination therapy approach to overcome resistance. What are the general principles for designing an effective combination?

A4: Combination therapies aim to target multiple vulnerabilities of the cancer cells simultaneously.[7][8] Key strategies include:

  • Targeting Different Pathways: Combine drugs that act on independent signaling pathways to prevent the cancer cells from easily developing resistance through pathway reactivation.[7]

  • Synergistic Interactions: Use drugs that have a synergistic effect, where the combined effect is greater than the sum of their individual effects.

  • Combining Targeted Therapy with Chemotherapy: Chemotherapy can induce immunogenic cell death, which can enhance the efficacy of immune checkpoint inhibitors.[2]

  • Combining Different Immunotherapies: Targeting multiple immune checkpoints, such as PD-1 and CTLA-4, can lead to a more robust anti-tumor immune response.[9]

Troubleshooting Guides

Problem: Decreased Apoptotic Response to Treatment
Potential Cause Suggested Experiment Possible Solution
Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) Western blot or qPCR to quantify protein and mRNA levels of key Bcl-2 family members.Co-treat with a Bcl-2 inhibitor (e.g., Venetoclax) or an Mcl-1 inhibitor.
Downregulation of pro-apoptotic proteins (e.g., Bax, Bak) Western blot or qPCR for Bax and Bak levels.Explore therapies that can induce expression of these proteins or bypass the need for them.
Mutations in p53 Sequence the TP53 gene.Utilize p53-independent therapies or drugs that can restore wild-type function to mutant p53.
Problem: Resistance to a Kinase Inhibitor
Potential Cause Suggested Experiment Possible Solution
Gatekeeper mutation in the kinase domain Sequence the kinase domain of the target gene.Switch to a next-generation kinase inhibitor designed to overcome the specific mutation.
Amplification of the target kinase Fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to assess gene copy number.Increase the dose of the inhibitor if possible, or combine with a drug targeting a downstream effector.
Activation of a bypass signaling pathway Phospho-protein arrays or western blotting for key nodes in related survival pathways (e.g., PI3K/Akt, MAPK).Combine the kinase inhibitor with an inhibitor of the activated bypass pathway (e.g., PI3K inhibitor).

Experimental Protocols

Protocol 1: Rhodamine 123 Retention Assay for Drug Efflux

Objective: To assess the activity of drug efflux pumps, particularly P-glycoprotein (MDR1).

Methodology:

  • Cell Seeding: Seed sensitive and suspected resistant cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Drug Treatment (Optional): Treat cells with a known efflux pump inhibitor (e.g., 10 µM verapamil) for 1 hour as a positive control.

  • Rhodamine 123 Staining: Add rhodamine 123 to all wells to a final concentration of 1 µM and incubate for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells twice with ice-cold PBS.

  • Fluorescence Measurement: Add fresh, pre-warmed culture medium and immediately measure the intracellular fluorescence using a fluorescence plate reader (Excitation: 485 nm, Emission: 525 nm).

  • Data Analysis: Compare the fluorescence intensity between sensitive, resistant, and inhibitor-treated cells. Lower fluorescence in resistant cells compared to sensitive cells, which is reversible with an inhibitor, indicates increased efflux pump activity.

Protocol 2: Western Blot for Phosphorylated Kinases

Objective: To detect the activation of alternative signaling pathways.

Methodology:

  • Cell Lysis: Treat sensitive and resistant cells with the targeted therapy for various time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt/Akt, p-ERK/ERK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and calculate the ratio of the phosphorylated protein to the total protein. An increased ratio in resistant cells suggests activation of that pathway.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_hypothesis Hypothesis Generation cluster_experiment Experimental Validation cluster_solution Potential Solution A Cancer cells develop resistance to Drug X B1 Increased Drug Efflux? A->B1 B2 Target Mutation? A->B2 B3 Bypass Pathway Activation? A->B3 C1 Rhodamine 123 Assay B1->C1 Test C2 Gene Sequencing B2->C2 Test C3 Phospho-protein Array B3->C3 Test D1 Add Efflux Pump Inhibitor C1->D1 Confirm D2 Switch to Next-Gen Drug C2->D2 Confirm D3 Combination Therapy C3->D3 Confirm signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation DrugA Drug A (EGFR Inhibitor) DrugA->EGFR Inhibits DrugB Drug B (MEK Inhibitor) DrugB->MEK Inhibits

References

VBIT-3 Technical Support Center: Minimizing Degradation in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the VBIT-3 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot common issues that may arise during experimentation, with a focus on minimizing compound degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1). Its primary mechanism of action is to prevent the oligomerization of VDAC1, a key event in the initiation of apoptosis (mitochondrial outer membrane permeabilization). By inhibiting VDAC1 oligomerization, this compound effectively blocks the release of pro-apoptotic factors from the mitochondria, thereby protecting cells from apoptotic cell death.

Q2: What are the recommended long-term storage conditions for this compound?

A2: For long-term stability, this compound powder should be stored at -20°C in a dry, dark environment.[1] When stored properly, the compound is stable for over two years.[1]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. To avoid repeated freeze-thaw cycles, which can degrade the compound, the stock solution should be aliquoted into smaller volumes for single-use and stored at -20°C or -80°C.

Q4: What is the typical working concentration for this compound in cell-based assays?

A4: The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, published studies have shown inhibitory effects on VDAC1 oligomerization and apoptosis in HEK-293 cells at concentrations ranging from 0.1 to 10 μM.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound.

Issue Potential Cause Recommended Solution
Reduced or no this compound activity Compound Degradation: Improper storage, repeated freeze-thaw cycles, exposure to light, or inappropriate solvent.- Ensure this compound is stored at -20°C in a dry, dark place. - Aliquot stock solutions to minimize freeze-thaw cycles. - Prepare fresh working solutions from a new aliquot for each experiment. - Use high-quality, anhydrous DMSO to prepare stock solutions.
Incorrect Concentration: Error in calculating dilutions or inaccurate initial weighing.- Double-check all calculations for dilutions. - Use a calibrated balance for weighing the compound. - Perform a dose-response curve to verify the optimal concentration.
Cellular Factors: Low expression of VDAC1 in the cell line or presence of drug efflux pumps.- Confirm VDAC1 expression in your cell model using techniques like Western blot or qPCR. - Consider using a different cell line with higher VDAC1 expression. - Investigate if your cells express efflux pumps that might be removing this compound.
Precipitation of this compound in cell culture medium Low Solubility in Aqueous Medium: this compound is hydrophobic and has low solubility in aqueous solutions like cell culture media.- Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to maintain compound solubility and minimize solvent toxicity. - Add the this compound working solution to the medium with gentle mixing to ensure proper dispersion. - Prepare the final dilution of this compound in pre-warmed media just before adding it to the cells.
Interaction with Media Components: Components in the serum or media may interact with this compound, causing it to precipitate.- Test the solubility of this compound in your specific cell culture medium (with and without serum) before treating cells. - Consider using a serum-free medium for the duration of the this compound treatment if compatibility is an issue.
Inconsistent results between experiments Variability in Experimental Conditions: Differences in incubation times, cell density, or passage number.- Standardize all experimental parameters, including cell seeding density, passage number, and incubation times. - Ensure consistent timing of this compound treatment.
Degradation of this compound Working Solution: Working solutions left at room temperature or exposed to light for extended periods can degrade.- Prepare fresh working solutions for each experiment. - Protect working solutions from light by using amber tubes or covering them with foil. - Avoid prolonged storage of diluted this compound solutions.

Data on this compound Properties

PropertyValueReference
Molecular Formula C₂₁H₁₉ClF₃N₃O₃[1]
Molecular Weight 453.85 g/mol [1]
Appearance Solid powder[1]
Solubility Soluble in DMSO[1]
Storage (Short-term) Dry, dark at 0 - 4°C (days to weeks)[1]
Storage (Long-term) -20°C (months to years)[1]
Binding Affinity (Kd) for VDAC1 31.3 μM[2]
IC₅₀ for VDAC1 oligomerization (HEK-293 cells) 8.8 ± 0.56 μM[2]
IC₅₀ for Cytochrome c release (HEK-293 cells) 6.6 ± 1.03 μM[2]
IC₅₀ for Apoptosis (HEK-293 cells) 7.5 ± 0.27 μM[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

    • Calibrated pipettes and balance

  • Procedure for 10 mM Stock Solution: a. Carefully weigh out a precise amount of this compound powder (e.g., 4.54 mg). b. Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., 1 mL for 4.54 mg). c. Gently vortex or pipette up and down to ensure the compound is fully dissolved. d. Aliquot the stock solution into single-use amber microcentrifuge tubes. e. Store the aliquots at -20°C until use.

  • Procedure for Working Solution: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Serially dilute the stock solution in pre-warmed, sterile cell culture medium to the desired final concentration. For example, to make a 10 µM working solution, dilute the 10 mM stock 1:1000 in the medium. c. Use the working solution immediately after preparation. Do not store diluted this compound solutions.

Protocol 2: Cell-Based VDAC1 Oligomerization Inhibition Assay

This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: a. Seed HEK-293 cells (or another suitable cell line) in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment. b. Incubate the cells overnight at 37°C in a 5% CO₂ incubator.

  • This compound Treatment: a. Prepare fresh working solutions of this compound at various concentrations (e.g., 0.1, 1, 5, 10 µM) in the appropriate cell culture medium. Include a vehicle control (medium with the same final concentration of DMSO). b. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. c. Incubate the cells for the desired pre-treatment time (e.g., 1-4 hours).

  • Induction of Apoptosis: a. Following the pre-treatment with this compound, induce apoptosis using a known stimulus (e.g., staurosporine, etoposide). The concentration and incubation time of the apoptotic inducer should be optimized beforehand.

  • Assessment of VDAC1 Oligomerization: a. Lyse the cells and perform a non-reducing SDS-PAGE followed by Western blotting to detect VDAC1 monomers and oligomers. b. Alternatively, use other methods such as in-situ VDAC1 oligomerization assays using cross-linkers.

  • Data Analysis: a. Quantify the band intensities for VDAC1 monomers and oligomers. b. Calculate the ratio of oligomers to monomers for each treatment condition. c. Determine the IC₅₀ value of this compound for the inhibition of VDAC1 oligomerization.

Visualizations

VBIT3_Mechanism_of_Action cluster_0 Mitochondrion cluster_1 Cellular Environment VDAC1_monomer VDAC1 Monomer VDAC1_oligomer VDAC1 Oligomer VDAC1_monomer->VDAC1_oligomer Oligomerization CytoC Cytochrome c VDAC1_oligomer->CytoC Release Apoptosome Apoptosome Formation CytoC->Apoptosome Caspase_Activation Caspase Activation Apoptosome->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->VDAC1_monomer VBIT3 This compound VBIT3->VDAC1_monomer Inhibits

Caption: Mechanism of this compound action in inhibiting apoptosis.

VBIT3_Troubleshooting_Workflow Start Experiment Start Prepare_Solutions Prepare this compound Solutions Start->Prepare_Solutions Treat_Cells Treat Cells with this compound Prepare_Solutions->Treat_Cells Assay Perform Assay Treat_Cells->Assay Analyze_Data Analyze Data Assay->Analyze_Data Expected_Results Expected Results? Analyze_Data->Expected_Results Troubleshoot Troubleshooting Expected_Results->Troubleshoot No End Experiment Complete Expected_Results->End Yes Check_Storage Verify this compound Storage (-20°C, dark, dry) Troubleshoot->Check_Storage Check_Prep Review Solution Prep (Fresh, Anhydrous DMSO) Troubleshoot->Check_Prep Check_Conc Confirm Concentration (Calculations, Dose-Response) Troubleshoot->Check_Conc Check_Cells Assess Cell Health & VDAC1 Expression Troubleshoot->Check_Cells Check_Solubility Check for Precipitation (Low DMSO %, Pre-warm media) Troubleshoot->Check_Solubility Check_Storage->Prepare_Solutions Check_Prep->Prepare_Solutions Check_Conc->Prepare_Solutions Check_Cells->Treat_Cells Check_Solubility->Treat_Cells

Caption: A logical workflow for troubleshooting this compound experiments.

References

Validation & Comparative

VBIT-3 in the Landscape of VDAC1 Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of VBIT-3 with other notable Voltage-Dependent Anion Channel 1 (VDAC1) inhibitors. This analysis is supported by experimental data and detailed methodologies for key assays, offering a comprehensive resource for evaluating these compounds.

The Voltage-Dependent Anion Channel 1 (VDAC1) has emerged as a critical regulator of mitochondrial function and a key player in apoptosis. Its role in mediating the passage of ions and metabolites across the outer mitochondrial membrane, and its involvement in the release of pro-apoptotic factors, makes it a compelling target for therapeutic intervention in a range of diseases, including cancer and neurodegenerative disorders. A number of small molecules have been identified or developed to modulate VDAC1 activity, with this compound being a notable example. This guide compares this compound to other VDAC1 inhibitors, focusing on their mechanism of action, binding affinities, and inhibitory concentrations in key cellular events.

Quantitative Comparison of VDAC1 Inhibitors

The following table summarizes the key quantitative data for this compound and other selected VDAC1 inhibitors. The data is compiled from various published studies and provides a snapshot of their relative potencies and efficacies.

InhibitorTarget(s)Binding Affinity (Kd) to VDAC1IC50 (VDAC1 Oligomerization)IC50 (Cytochrome c Release)IC50 (Apoptosis)
This compound VDAC1 oligomerization31.3 µM[1][2]8.8 ± 0.56 µM[1]6.6 ± 1.03 µM[1]7.5 ± 0.27 µM[1]
VBIT-4 VDAC1 oligomerization17 µM[3][4][5]1.9 ± 0.08 µM[4][5]1.8 ± 0.24 µM[4][5]2.9 ± 0.12 µM[4][5]
AKOS-022 VDAC115.4 µM[3][6], 154 µM[7]3.3 - 3.6 µM[7]3.3 - 3.6 µM[7]3.3 - 3.6 µM[7]
VBIT-12 VDAC1Not explicitly quantified, potent inhibitor[3][8]Inhibits oligomerization[8]-Inhibits apoptosis[8]
DIDS VDAC1, ABCA1, RAD51Not explicitly quantifiedInhibits oligomerization[9][10]-IC50: 508 µM (U2OS), 580 µM (NIH-3T3) (cell viability)[11][12]
NSC 15364 VDAC1 oligomerizationNot explicitly quantifiedInhibits oligomerization[2][3]-Inhibits apoptosis[2]
Erastin VDAC2/VDAC3, System Xc-Interacts with VDAC[13][14]--Induces ferroptosis[14]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of VDAC1-mediated apoptosis and a typical experimental workflow for screening VDAC1 inhibitors.

VDAC1_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol VDAC1_monomer VDAC1 Monomer VDAC1_oligomer VDAC1 Oligomer VDAC1_monomer->VDAC1_oligomer Apoptotic Stimuli CytoC_release Cytochrome c (released) VDAC1_oligomer->CytoC_release Forms pore CytoC Cytochrome c IMS Intermembrane Space Caspase_Activation Caspase Activation CytoC_release->Caspase_Activation Apoptotic_Stimuli Apoptotic Stimuli (e.g., STS, Selenite) Apoptotic_Stimuli->VDAC1_monomer VBITs This compound / VBIT-4 Apoptosis Apoptosis Caspase_Activation->Apoptosis VDAC1_oligomerization_block->VDAC1_oligomer Inhibits BRET_Assay_Workflow start Start: Co-transfect cells with VDAC1-Donor and VDAC1-Acceptor constructs induce Induce VDAC1 oligomerization (e.g., with an apoptotic stimulus) start->induce treat Treat cells with VDAC1 inhibitor (e.g., this compound) induce->treat add_substrate Add luciferase substrate (e.g., Coelenterazine h) treat->add_substrate measure Measure luminescence and fluorescence signals add_substrate->measure calculate Calculate BRET ratio: (Acceptor Emission) / (Donor Emission) measure->calculate analyze Analyze data: Decreased BRET ratio indicates inhibition of oligomerization calculate->analyze end End analyze->end

References

VBIT-3: A Targeted Approach to Apoptosis Inhibition by Preventing VDAC1 Oligomerization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of VBIT-3's anti-apoptotic effects with other common alternatives, supported by experimental data and detailed methodologies.

This compound is a novel small molecule inhibitor that targets the Voltage-Dependent Anion Channel 1 (VDAC1), a key protein in the outer mitochondrial membrane that plays a crucial role in mitochondria-mediated apoptosis. By preventing the oligomerization of VDAC1, this compound effectively blocks a critical step in the intrinsic apoptotic pathway, offering a targeted mechanism for cytoprotection. This guide will delve into the experimental validation of this compound's efficacy, compare its performance with other apoptosis inhibitors, and provide detailed protocols for the key assays used in its evaluation.

Comparative Performance of Apoptosis Inhibitors

The anti-apoptotic efficacy of this compound and its more potent derivative, VBIT-4, has been quantified and compared with other classes of apoptosis inhibitors. The following table summarizes their performance based on half-maximal inhibitory concentrations (IC50) and effective concentrations.

Inhibitor ClassCompoundTargetMechanism of ActionIC50 / Effective ConcentrationCell Line(s)
VDAC1 Inhibitor This compound VDAC1Inhibits VDAC1 oligomerization8.8 ± 0.56 µM (VDAC1 oligomerization) 6.6 ± 1.03 µM (Cytochrome c release) 7.5 ± 0.27 µM (Apoptosis)[1]HEK-293[1]
VDAC1 Inhibitor VBIT-4VDAC1Inhibits VDAC1 oligomerizationMore potent than this compound[2]HEK-293, HeLa[2]
Bcl-2 Family Inhibitor ABT-263 (Navitoclax)Bcl-2, Bcl-xL, Bcl-wBH3 mimetic; prevents sequestration of pro-apoptotic proteins0.06 - 14.75 µM (Cell viability)[3]Various solid tumor cell lines[3]
Pan-Caspase Inhibitor z-VAD-FMKCaspasesIrreversibly binds to the catalytic site of caspases10 - 50 µM (Effective concentration for apoptosis inhibition)[4]THP-1, Jurkat, HL60[4]

Signaling Pathways of Apoptosis Inhibition

The distinct mechanisms by which this compound and its alternatives inhibit apoptosis are visualized in the following signaling pathway diagrams.

VBIT3_Mechanism cluster_stimulus cluster_mitochondrion Mitochondrion cluster_cytosol Apoptotic_Stimulus Apoptotic Stimulus (e.g., Selenite, STS) VDAC1_monomer VDAC1 (Monomer) Apoptotic_Stimulus->VDAC1_monomer VDAC1_oligomer VDAC1 (Oligomer) VDAC1_monomer->VDAC1_oligomer Oligomerization Cytochrome_c_cyto Cytochrome c VDAC1_oligomer->Cytochrome_c_cyto Release Cytochrome_c_mito Cytochrome c (Intermembrane space) Apoptosome Apoptosome (Apaf-1, Caspase-9) Cytochrome_c_cyto->Apoptosome Caspase_3 Activated Caspase-3 Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis VBIT3 This compound VBIT3->VDAC1_oligomer Inhibits

This compound inhibits apoptosis by directly targeting and preventing the oligomerization of VDAC1.

ABT263_Mechanism cluster_cytosol Bcl2_BclxL Bcl-2 / Bcl-xL Bax_Bak Bax / Bak Bcl2_BclxL->Bax_Bak Inhibit MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Pro_apoptotic Pro-apoptotic proteins (e.g., BIM, BAD) Pro_apoptotic->Bcl2_BclxL Sequestered by Apoptosis Apoptosis MOMP->Apoptosis ABT263 ABT-263 ABT263->Bcl2_BclxL Inhibits

ABT-263 acts as a BH3 mimetic, inhibiting Bcl-2/Bcl-xL and releasing pro-apoptotic proteins.

zVADFMK_Mechanism cluster_pathway Apoptotic_Stimulus Apoptotic Stimulus Initiator_Caspases Initiator Caspases (e.g., Caspase-8, -9) Apoptotic_Stimulus->Initiator_Caspases Effector_Caspases Effector Caspases (e.g., Caspase-3, -7) Initiator_Caspases->Effector_Caspases Apoptosis Apoptosis Effector_Caspases->Apoptosis zVAD_FMK z-VAD-FMK zVAD_FMK->Initiator_Caspases Inhibits zVAD_FMK->Effector_Caspases Inhibits

z-VAD-FMK is a pan-caspase inhibitor that blocks both initiator and effector caspases.

Detailed Experimental Methodologies

To ensure reproducibility and accurate comparison, the following are detailed protocols for the key experiments used to validate the anti-apoptotic effects of this compound.

VDAC1 Oligomerization Assay

This assay is crucial for demonstrating the direct effect of this compound on its target.

Experimental Workflow:

VDAC1_Oligomerization_Workflow A HEK-293 cell culture B Incubate with this compound (or alternative inhibitor) A->B C Induce apoptosis (e.g., 15 µM Selenite, 4h) B->C D Harvest and lyse cells C->D E Cross-link with EGS (300 µM, 15 min) D->E F SDS-PAGE E->F G Immunoblot with anti-VDAC1 antibodies F->G H Quantify VDAC1 monomers and oligomers G->H

Workflow for the VDAC1 oligomerization assay.

Protocol:

  • Cell Culture and Treatment: HEK-293 cells are cultured to ~80% confluency. Cells are then pre-incubated with varying concentrations of this compound for 2 hours.

  • Apoptosis Induction: Apoptosis is induced by adding an appropriate stimulus, such as 15 µM selenite, and incubating for 4 hours.

  • Cell Lysis and Cross-linking: Cells are harvested and lysed. The protein lysates are then treated with 300 µM ethylene (B1197577) glycol bis(succinimidyl succinate) (EGS) for 15 minutes to cross-link proteins in close proximity, thereby stabilizing VDAC1 oligomers.

  • SDS-PAGE and Immunoblotting: The cross-linked lysates are resolved by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with a primary antibody specific for VDAC1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Quantification: The protein bands corresponding to VDAC1 monomers and oligomers are visualized using a chemiluminescence detection system. The intensity of the bands is quantified using densitometry software to determine the extent of VDAC1 oligomerization.

Cytochrome c Release Assay

This assay measures the release of cytochrome c from the mitochondria into the cytosol, a hallmark of the intrinsic apoptotic pathway.

Protocol:

  • Cell Treatment and Fractionation: Following treatment with the apoptosis inducer and the inhibitor, cells are harvested. The plasma membrane is selectively permeabilized, and the cytosolic fraction is separated from the mitochondrial fraction by differential centrifugation.

  • Protein Quantification: The protein concentration of both the cytosolic and mitochondrial fractions is determined using a standard protein assay (e.g., BCA assay).

  • Immunoblotting: Equal amounts of protein from the cytosolic and mitochondrial fractions are subjected to SDS-PAGE and immunoblotting using an anti-cytochrome c antibody.

  • Analysis: The presence and amount of cytochrome c in the cytosolic fraction are indicative of its release from the mitochondria.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic cascade.

Protocol:

  • Cell Lysis: Cells are treated as described previously and then lysed to release intracellular contents.

  • Fluorometric Assay: The cell lysate is incubated with a fluorogenic caspase-3 substrate, such as Ac-DEVD-AMC.

  • Measurement: Cleavage of the substrate by active caspase-3 releases the fluorescent AMC group, which is then measured using a fluorometer (excitation ~380 nm, emission ~460 nm).

  • Data Analysis: The fluorescence intensity is proportional to the caspase-3 activity in the sample.

Conclusion

This compound presents a targeted approach to inhibiting apoptosis by specifically preventing VDAC1 oligomerization. This mechanism is upstream of caspase activation, offering a distinct advantage over pan-caspase inhibitors which act further down the apoptotic cascade. Compared to Bcl-2 family inhibitors like ABT-263, this compound targets a different critical control point in the intrinsic pathway. The experimental data demonstrates the potent anti-apoptotic effects of this compound and its analogs, highlighting the therapeutic potential of targeting VDAC1 in diseases characterized by excessive apoptosis. The detailed protocols provided herein should facilitate further research and comparative studies in the field of apoptosis modulation.

References

A Comparative Analysis of VBIT-3 and Other Apoptosis Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, embryonic development, and elimination of damaged cells. Dysregulation of this pathway is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and autoimmune conditions. Consequently, the modulation of apoptosis has become a significant area of therapeutic intervention. This guide provides a comparative analysis of VBIT-3, a novel inhibitor of VDAC1 oligomerization, against other classes of apoptosis inhibitors, supported by experimental data and detailed methodologies to aid in research and development.

Overview of Apoptosis Inhibition Strategies

The intrinsic, or mitochondrial, pathway of apoptosis is a tightly regulated signaling cascade. It is governed by a balance between pro-apoptotic and anti-apoptotic proteins, culminating in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of executioner caspases. Therapeutic agents have been developed to target various control points within this pathway. This guide focuses on comparing inhibitors that act at different stages:

  • VDAC1 Oligomerization Inhibitors (e.g., this compound, VBIT-4): Target the voltage-dependent anion channel 1 on the outer mitochondrial membrane to prevent pore formation.

  • Bcl-2 Family Inhibitors (BH3 Mimetics, e.g., Navitoclax): Target anti-apoptotic Bcl-2 family proteins to unleash pro-apoptotic effectors.

  • IAP Inhibitors (e.g., Embelin, YM155): Target the Inhibitor of Apoptosis Proteins that directly neutralize caspases.

  • Pan-Caspase Inhibitors (e.g., Z-VAD-FMK): Directly block the activity of effector caspases, the final executioners of apoptosis.

Comparative Data on Apoptosis Inhibitors

The efficacy of an inhibitor is determined by its specificity, potency (often measured as IC50 or Ki), and mechanism of action. The following table summarizes key quantitative data for this compound and representative inhibitors from other classes.

Inhibitor ClassCompoundPrimary Target(s)Mechanism of ActionPotency (IC50 / K_d_ / K_i_)Cell Line / Assay Context
VDAC1 Inhibitor This compound VDAC1Inhibits VDAC1 oligomerizationK_d_: 31.3 µM (VDAC1 Binding) IC50: 8.8 µM (VDAC1 Oligomerization) IC50: 6.6 µM (Cyto c Release) IC50: 7.5 µM (Apoptosis)[1]HEK-293 Cells[1]
VDAC1 Inhibitor VBIT-4VDAC1Inhibits VDAC1 oligomerizationK_d_: 17 µM (VDAC1 Binding) IC50: 1.9 µM (VDAC1 Oligomerization) IC50: 1.8 µM (Cyto c Release) IC50: 2.9 µM (Apoptosis)[2][3]HEK-293 Cells[2][3]
Bcl-2 Family Inhibitor Navitoclax (ABT-263)Bcl-2, Bcl-xL, Bcl-wBH3 mimetic; prevents sequestration of pro-apoptotic proteins.K_i_: <1 nM (Bcl-2) K_i_: <0.5 nM (Bcl-xL) K_i_: <1 nM (Bcl-w)Cell-free binding assays
IAP Inhibitor EmbelinXIAPNonpeptidic inhibitor of XIAP, prevents caspase-9 inhibition.IC50: 4.1 µM[4][5]Cell-free assay[5]
IAP Inhibitor YM155 (Sepantronium)Survivin (promoter)Suppresses survivin gene transcription.IC50: 0.54 nM (Survivin promoter activity)[2][6][7][8] IC50: 2.3 - 11 nM (Cell viability)[7]Reporter Assay / Various Cancer Cell Lines[7][8]
Pan-Caspase Inhibitor Z-VAD-FMKCaspasesIrreversible covalent inhibitor of caspase catalytic site.IC50 range: 25 - 400 nM (for caspases-1, -3, -8, -9, -10, -12)[9]Purified caspases[9]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions in apoptosis signaling and the methods to study them is crucial for experimental design and data interpretation.

// Inhibitors VBIT3 [label="this compound", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Navitoclax [label="Navitoclax", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; IAPi [label="Embelin, YM155", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; ZVAD [label="Z-VAD-FMK", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Pathway connections Apoptotic_Stimuli -> BH3_only; BH3_only -> BaxBak [label=" activates"]; BH3_only -> Bcl2 [arrowhead=tee, label=" inhibits"]; Bcl2 -> BaxBak [arrowhead=tee, label=" inhibits"]; MOMP -> Caspase9 [label=" activates via\nApaf-1/cyto c"]; Caspase9 -> Caspase3 [label=" activates"]; Caspase3 -> Apoptosis [label=" executes"]; XIAP -> Caspase9 [arrowhead=tee, label=" inhibits"]; XIAP -> Caspase3 [arrowhead=tee, label=" inhibits"];

// Inhibitor actions VBIT3 -> VDAC1 [arrowhead=tee, label=" inhibits\noligomerization"]; Navitoclax -> Bcl2 [arrowhead=tee]; IAPi -> XIAP [arrowhead=tee]; IAPi -> Survivin [arrowhead=tee]; ZVAD -> Caspase3 [arrowhead=tee]; ZVAD -> Caspase9 [arrowhead=tee]; } dot Caption: Intrinsic apoptosis pathway and inhibitor targets.

// Workflow Path start -> treat -> incubate; incubate -> annexin_v [label=" e.g., Flow Cytometry"]; incubate -> caspase [label=" e.g., Luminescence"]; incubate -> cyto_c [label=" e.g., Western Blot"];

annexin_v -> analysis; caspase -> analysis; cyto_c -> analysis; } dot Caption: Generalized workflow for assessing apoptosis.

Detailed Experimental Protocols

Accurate and reproducible data are paramount in drug development. Below are detailed protocols for key assays used to characterize apoptosis inhibitors.

Annexin V & Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membrane integrity.

  • Protocol:

    • Cell Preparation: Induce apoptosis in your cell line of choice using a known stimulus. Culture an untreated cell population as a negative control.

    • Harvesting: Harvest both adherent and floating cells. Centrifuge at 300-600 x g for 5 minutes and discard the supernatant.

    • Washing: Wash cells twice with cold 1x PBS. Re-suspend the cell pellet in 1x Annexin V Binding Buffer.

    • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution (100 µg/mL working solution) to 100 µL of the cell suspension (~1 x 10^6 cells/mL).

    • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

    • Analysis: After incubation, add 400 µL of 1x Annexin V Binding Buffer and analyze immediately by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Caspase-3/7 Activity Assay

This assay quantifies the activity of the key executioner caspases, Caspase-3 and Caspase-7.

  • Principle: The assay utilizes a proluminescent substrate containing the tetrapeptide sequence DEVD, which is specific for Caspase-3 and -7.[6] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[6]

  • Protocol:

    • Plate Cells: Seed cells in a 96-well white-walled plate and treat with compounds as required. Include wells for negative controls (untreated cells) and vehicle controls.

    • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.

    • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL medium).

    • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

    • Measurement: Measure the luminescence of each well using a plate-reading luminometer. The signal is proportional to the amount of active Caspase-3/7.

Cytochrome c Release Assay

This Western blot-based assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a key event in intrinsic apoptosis.

  • Principle: Upon MOMP, cytochrome c is released from the mitochondrial intermembrane space. This assay involves fractionating the cell into cytosolic and mitochondrial components and then detecting the presence of cytochrome c in each fraction by Western blot.[7]

  • Protocol:

    • Cell Collection: Collect ~5 x 10^7 treated and untreated cells by centrifugation (600 x g, 5 min, 4°C).[7]

    • Cytosolic Extraction: Resuspend the cell pellet in 1 mL of ice-cold Cytosol Extraction Buffer Mix (containing DTT and protease inhibitors). Incubate on ice for 10-15 minutes.[7]

    • Homogenization: Homogenize the cells using a pre-chilled Dounce tissue grinder (30-50 passes).[7]

    • Fractionation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells. Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C. The resulting supernatant is the cytosolic fraction, and the pellet is the mitochondrial fraction.[7]

    • Western Blotting: Resuspend the mitochondrial pellet in Mitochondrial Extraction Buffer. Quantify protein concentration in both fractions. Load equal amounts of protein (e.g., 10-20 µg) from cytosolic and mitochondrial fractions onto an SDS-PAGE gel.

    • Detection: Transfer proteins to a membrane and probe with a primary antibody specific for cytochrome c. Also, probe for a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV or TOM20) to confirm the purity of the fractions. Visualize bands using an appropriate secondary antibody and detection reagent. An increase in cytochrome c in the cytosolic fraction indicates apoptosis.

Conclusion

The landscape of apoptosis inhibitors is diverse, offering multiple strategies to prevent programmed cell death for therapeutic benefit.

  • This compound and its analogs represent a novel class of inhibitors that act upstream by preventing VDAC1 oligomerization, a key step in MOMP. Their potency is in the micromolar range, making them valuable research tools and potential starting points for drug development in diseases associated with excessive apoptosis.

  • Bcl-2 family inhibitors like Navitoclax are highly potent (nanomolar range) and act by disrupting the balance of pro- and anti-apoptotic proteins. Their clinical advancement underscores the validity of this target.

  • IAP and Caspase inhibitors target the downstream execution phase of apoptosis. While pan-caspase inhibitors like Z-VAD-FMK are potent and broadly effective, their lack of specificity can be a limitation. More targeted IAP inhibitors like YM155 show exceptional potency by regulating the expression of key survival proteins.

The choice of an apoptosis inhibitor for research or therapeutic development depends critically on the specific cellular context and the desired point of intervention in the apoptotic pathway. The data and protocols presented in this guide offer a framework for the objective comparison and evaluation of these powerful molecular tools.

References

Unveiling the Checkpoint: A Comparative Guide to VBIT-3 and Other VDAC1 Oligomerization Inhibitors in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the modulation of apoptosis is a critical frontier in the quest for novel therapeutics. At the heart of the intrinsic apoptotic pathway lies the Voltage-Dependent Anion Channel 1 (VDAC1), a key regulator of mitochondrial function and cell death. The oligomerization of VDAC1 is a pivotal event, forming a putative pore for the release of pro-apoptotic factors. This guide provides a comprehensive cross-validation of VBIT-3, a VDAC1 oligomerization inhibitor, and compares its efficacy with its more potent successor, VBIT-4, and other notable VDAC1 inhibitors across various cell lines.

This guide synthesizes experimental data to offer an objective comparison of these compounds, complete with detailed experimental protocols and visual representations of the underlying molecular pathways and workflows to aid in experimental design and data interpretation.

Comparative Efficacy of VDAC1 Oligomerization Inhibitors

The inhibitory effects of this compound and its analogues have been primarily characterized by their ability to prevent VDAC1 oligomerization, subsequent cytochrome c release, and ultimately, apoptosis. The following tables summarize the available quantitative data on the half-maximal inhibitory concentrations (IC50) of these compounds in different cell lines.

CompoundCell LineAssayIC50 (µM)Reference
This compound HEK-293VDAC1 Oligomerization Inhibition8.8 ± 0.56[1]
HEK-293Cytochrome c Release Inhibition6.6 ± 1.03[1]
HEK-293Apoptosis Inhibition (Selenite-induced)7.5 ± 0.27[1]
VBIT-4 HEK-293VDAC1 Oligomerization Inhibition~1.8 - 2.9[1]
HEK-293Cytochrome c Release Inhibition~1.8 - 2.9[1]
HEK-293Apoptosis Inhibition (Selenite-induced)~1.8 - 2.9[1]
HeLaApoptosis Inhibition (Selenite-induced)Not specified, but effective[1]
MCF-7Mitochondrial Respiration Inhibition (State 3)~15-30 (suppression)[2]
MCF-7ROS ProductionIncreased at 30 µM[2]
MCF-7Cell DeathIncreased at 30 µM (48h)[2]

Table 1: Comparative IC50 Values of this compound and VBIT-4. Data from Ben-Hail et al. (2016) demonstrates the superior potency of VBIT-4 over this compound in HEK-293 cells for inhibiting key apoptotic events.[1] Data from Belosludtsev et al. (2024) in MCF-7 cells highlights potential off-target effects of VBIT-4 at higher concentrations.[2]

CompoundTarget/MechanismNoted Effects
DIDS Anion transport inhibitor, interacts with VDAC1Inhibits VDAC1 oligomerization and apoptosis.[3][4][5][6]
Erastin Induces ferroptosis, interacts with VDACCan antagonize tubulin-induced VDAC blockage.
VBIT-12 VDAC1 inhibitorPrevents VDAC1 oligomerization.

Table 2: Alternative VDAC1-Targeting Compounds. This table provides a summary of other compounds known to interact with VDAC1 and modulate its function.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the molecular mechanisms and experimental approaches discussed, the following diagrams illustrate the VDAC1-mediated apoptotic pathway and a typical workflow for evaluating VDAC1 inhibitors.

VDAC1_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion VDAC1_monomer VDAC1 (monomer) VDAC1_oligomer VDAC1 Oligomer VDAC1_monomer->VDAC1_oligomer Apoptotic Stimuli CytoC Cytochrome c VDAC1_oligomer->CytoC Release Apoptosome Apoptosome Formation CytoC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis VBIT3 This compound / VBIT-4 VBIT3->VDAC1_oligomer Inhibits Experimental_Workflow cluster_CellCulture Cell Culture & Treatment cluster_Assays Experimental Assays cluster_Analysis Data Analysis start Seed Cells in Multi-well Plates treat Treat with this compound / Alternatives + Apoptotic Inducer start->treat viability Cell Viability Assay (MTT) treat->viability western Western Blot for VDAC1 Oligomerization & Cytochrome c Release treat->western facs Flow Cytometry for Apoptosis (Annexin V/PI) treat->facs analysis Quantify Results & Determine IC50 viability->analysis western->analysis facs->analysis Logical_Relationship VDAC1_Oligomerization VDAC1 Oligomerization MOMP Mitochondrial Outer Membrane Permeabilization VDAC1_Oligomerization->MOMP CytoC_Release Cytochrome c Release MOMP->CytoC_Release Apoptosis_Induction Apoptosis Induction CytoC_Release->Apoptosis_Induction

References

A Comparative Analysis of the Neuroprotective Effects of VBIT-3 and Other Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of VBIT-3, a novel inhibitor of Voltage-Dependent Anion Channel 1 (VDAC1) oligomerization, with other established and experimental neuroprotective compounds. This document is intended to serve as a resource for researchers and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases and acute neuronal injury.

Executive Summary

This compound is an emerging neuroprotective agent that targets a key step in the intrinsic apoptotic pathway by inhibiting the oligomerization of VDAC1. This guide compares its efficacy and mechanism of action with three other compounds representing different neuroprotective strategies:

  • Valproic Acid (VPA): A widely used antiepileptic and mood stabilizer with known neuroprotective properties, primarily acting as a histone deacetylase (HDAC) inhibitor.

  • Vinpocetine (B1683063): A synthetic derivative of a periwinkle alkaloid used in the treatment of cerebrovascular disorders, with multiple mechanisms including ion channel modulation and anti-inflammatory effects.

  • MCC950: A potent and specific inhibitor of the NLRP3 inflammasome, targeting neuroinflammation.

  • zVAD-fmk: A pan-caspase inhibitor that directly blocks the execution phase of apoptosis.

This comparison will delve into their mechanisms of action, present available quantitative data from relevant preclinical models, detail key experimental protocols, and provide visual representations of their signaling pathways and experimental workflows.

Data Presentation: A Comparative Overview of Neuroprotective Efficacy

The following tables summarize the available quantitative data for this compound and the selected comparator compounds in various in vitro and in vivo models of neuronal injury. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from separate publications. Variations in experimental models, species, and methodologies should be considered when interpreting these results.

Table 1: In Vitro Neuroprotective Effects

CompoundModel SystemInsultEndpointEffective Concentration / IC50Citation(s)
This compound HEK-293 cellsApoptosis inducersVDAC1 OligomerizationIC50: 8.8 ± 0.56 µM
HEK-293 cellsApoptosis inducersCytochrome c ReleaseIC50: 6.6 ± 1.03 µM
HEK-293 cellsApoptosis inducersApoptosisIC50: 7.5 ± 0.27 µM
VBIT-12 (analog) R28 retinal neuronsOxygen-Glucose Deprivation/Reperfusion (OGD/R)Apoptosis/NecroptosisSignificant reduction[1]
Valproic Acid (VPA) Primary cortical neuronsGlutamateExcitotoxicityAttenuated neuronal death
hSOD1G93A NSC34 cellsMutant SOD1 toxicityCell Viability1 mM: ~18% increase[2]
Vinpocetine Primary cortical culturesVeratridineCell DeathIC50: 63 nM (vs 50 µM veratridine)[3]
Primary cortical culturesGlutamate, NMDAExcitotoxicityIC50: 2-7 µM[1]
MCC950 Bone Marrow-Derived Macrophages (BMDMs)LPS + Nigericin/ATPIL-1β releaseNanomolar concentrations[4]
zVAD-fmk Cortical neuronal culturesOxygen-Glucose Deprivation (OGD)ApoptosisAttenuated apoptosis

Table 2: In Vivo Neuroprotective Effects

CompoundAnimal ModelInsultDosing RegimenKey FindingsCitation(s)
VBIT-12 (analog) RatRetinal Ischemia (aHIOP)Intravitreal injectionSignificantly reduced neuronal death[1]
Valproic Acid (VPA) Rat (Sprague-Dawley)Transient MCAO (90 min)300 mg/kg, i.p. (immediately or 90 min post-ischemia)Significant reduction in infarct volume[5][6]
MouseTransient MCAO (2 hr)300 mg/kg, i.p. (30 min pre-MCAO or at reperfusion)Pre-treatment: ↓ infarct size & neurological deficit. Post-treatment: ↓ infarct size.[1]
RatTransient MCAO200 mg/kg, i.p. (post-MCAO)Dose-dependently reduced brain edema[7]
Vinpocetine RatPermanent MCAO3 mg/kg, i.p. (30 min post-ischemia)42% reduction in infarct volume[1]
MouseTransient MCAO (tMCAO)10 mg/kg/day, i.p. (for 3 days post-ischemia)Significant reduction in infarct volume and improved behavioral function[8]
RatNMDA-induced excitotoxicity10 mg/kg, i.p. (pre- and post-lesion)Significantly decreased lesion size and microglia activation[9]
MCC950 MouseTransient MCAO (tMCAO)50 mg/kg, i.p. (1h and 3h post-occlusion)Substantial reduction in infarction, edema, and hemorrhage
MouseTraumatic Brain Injury (TBI)50 mg/kg, i.p. (1h and 3h post-TBI)Significant improvement in neurological function and reduced cerebral edema[10]
zVAD-fmk RatTransient MCAO (90 min)Intracerebroventricular injectionSignificant reduction in infarct volume[11]
RatMyocardial Ischemia/ReperfusionN/A~53% reduction in infarct size[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vivo Model: Transient Middle Cerebral Artery Occlusion (MCAO) in Rodents

This model is widely used to mimic ischemic stroke in humans.

  • Animal Preparation: Adult male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g) are used. Animals are anesthetized with isoflurane (B1672236) (2-3% for induction, 1.5% for maintenance) in a mixture of N₂O and O₂. Body temperature is maintained at 37°C using a heating pad.

  • Surgical Procedure:

    • A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and dissected distally.

    • A 4-0 nylon monofilament suture with a rounded tip is introduced into the ECA lumen.

    • The filament is advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA), typically 18-20 mm in rats and 9-11 mm in mice. Occlusion is confirmed by a significant drop in cerebral blood flow monitored by laser Doppler flowmetry.

    • The suture is left in place for the desired duration of ischemia (e.g., 60, 90, or 120 minutes).

    • For reperfusion, the filament is withdrawn.

  • Drug Administration: Test compounds are administered via the desired route (e.g., intraperitoneal, intravenous) at specified time points before, during, or after MCAO.

  • Outcome Assessment:

    • Neurological Deficit Scoring: Assessed at 24 hours post-MCAO using a graded scale (e.g., 0 = no deficit, 4 = severe deficit).

    • Infarct Volume Measurement: At 24 or 48 hours, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified using image analysis software.[12]

In Vitro Model: Oxygen-Glucose Deprivation (OGD)

This model simulates ischemic conditions in cultured neuronal cells.

  • Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat fetuses and cultured in Neurobasal medium supplemented with B27 and glutamine. Experiments are typically performed on days in vitro (DIV) 7-10.

  • OGD Procedure:

    • The culture medium is replaced with a glucose-free Earle's Balanced Salt Solution (EBSS) that has been deoxygenated by bubbling with 95% N₂ / 5% CO₂ for at least 30 minutes.

    • Cultures are placed in a hypoxic chamber with a 95% N₂ / 5% CO₂ atmosphere at 37°C for a specified duration (e.g., 60-90 minutes).

    • For reoxygenation, the OGD medium is replaced with the original conditioned culture medium, and the cells are returned to a normoxic incubator.

  • Drug Treatment: Compounds are typically added to the culture medium before, during, or after the OGD period.

  • Cell Viability Assessment:

    • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium.

    • MTT Assay: Measures the metabolic activity of viable cells.

    • Propidium Iodide (PI) Staining: A fluorescent dye that enters and stains the nuclei of dead cells.

VDAC1 Oligomerization Assay (Bioluminescence Resonance Energy Transfer - BRET)

This assay monitors the proximity of VDAC1 molecules in living cells.[13]

  • Cell Line and Plasmids: HEK-293 cells are co-transfected with plasmids encoding VDAC1 fused to Renilla luciferase (VDAC1-Rluc; donor) and VDAC1 fused to green fluorescent protein (VDAC1-GFP; acceptor).

  • Assay Procedure:

    • Transfected cells are plated in a 96-well plate.

    • Cells are treated with the test compound and/or an apoptosis-inducing agent (e.g., staurosporine).

    • The BRET substrate (e.g., coelenterazine (B1669285) h) is added.

    • The luminescence signals from the donor (Rluc) and the acceptor (GFP) are measured using a microplate reader.

  • Data Analysis: The BRET ratio is calculated as the ratio of acceptor emission to donor emission. An increase in the BRET ratio indicates an increase in VDAC1 oligomerization.

Cytochrome c Release Assay

This assay determines the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of apoptosis.[9]

  • Cell Fractionation:

    • Cells are harvested and washed with ice-cold PBS.

    • The cell pellet is resuspended in a hypotonic buffer and homogenized using a Dounce homogenizer.

    • The homogenate is centrifuged at a low speed (e.g., 700 x g) to pellet nuclei and unbroken cells.

    • The supernatant is then centrifuged at a higher speed (e.g., 10,000 x g) to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.

  • Western Blotting:

    • Protein concentrations of the cytosolic and mitochondrial fractions are determined.

    • Equal amounts of protein from each fraction are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with a primary antibody specific for cytochrome c.

    • A secondary antibody conjugated to horseradish peroxidase is used for detection by chemiluminescence.

  • Analysis: An increase in the cytochrome c signal in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicate cytochrome c release.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways of the compared compounds and a typical experimental workflow for evaluating neuroprotective agents.

Signaling Pathways

VBIT3_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol VDAC1_monomer VDAC1 Monomer VDAC1_oligomer VDAC1 Oligomer VDAC1_monomer->VDAC1_oligomer Dimerization/ Oligomerization Cyto_c_mito Cytochrome c (Intermembrane Space) VDAC1_oligomer->Cyto_c_mito Forms pore for release Cyto_c_cyto Cytochrome c (Cytosol) Cyto_c_mito->Cyto_c_cyto Release Apoptotic_Stimuli Apoptotic Stimuli (e.g., Ischemia, Oxidative Stress) Apoptotic_Stimuli->VDAC1_monomer Induces Oligomerization VBIT3 This compound VBIT3->VDAC1_oligomer Inhibits Apaf1 Apaf-1 Cyto_c_cyto->Apaf1 Binds to Apoptosome Apoptosome Apaf1->Apoptosome Forms Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Recruits and activates Caspase9 Caspase-9 Procaspase9->Caspase9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves and activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 1: this compound inhibits apoptosis by preventing VDAC1 oligomerization and subsequent cytochrome c release.

Comparator_Signaling_Pathways cluster_VPA Valproic Acid (VPA) cluster_Vinpocetine Vinpocetine cluster_MCC950 MCC950 cluster_zVAD zVAD-fmk VPA VPA HDAC HDAC VPA->HDAC Inhibits Acetylation ↑ Histone Acetylation HDAC->Acetylation Gene_Expression Altered Gene Expression (e.g., ↑ Bcl-2, ↓ Bax) Acetylation->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibits Vinpocetine Vinpocetine Na_Channels Voltage-gated Na+ Channels Vinpocetine->Na_Channels Inhibits Ca_Channels Voltage-gated Ca2+ Channels Vinpocetine->Ca_Channels Inhibits Excitotoxicity Excitotoxicity Na_Channels->Excitotoxicity Ca_Channels->Excitotoxicity MCC950 MCC950 NLRP3 NLRP3 Inflammasome Assembly MCC950->NLRP3 Inhibits Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Pro-IL-1β → IL-1β Caspase1->IL1b Neuroinflammation Neuroinflammation IL1b->Neuroinflammation zVAD zVAD-fmk Caspases Caspases (e.g., Caspase-3, -9) zVAD->Caspases Inhibits Apoptosis_Substrates Apoptotic Substrates Caspases->Apoptosis_Substrates Cleavage of Apoptosis_Substrates->Apoptosis Experimental_Workflow cluster_InVivo In Vivo Model (e.g., MCAO) cluster_InVitro In Vitro Model (e.g., OGD) Animal_Prep Animal Preparation (Anesthesia, Monitoring) MCAO_Surgery MCAO Surgery (Occlusion & Reperfusion) Animal_Prep->MCAO_Surgery Drug_Admin_Vivo Drug Administration (Vehicle or Compound) MCAO_Surgery->Drug_Admin_Vivo Behavioral_Tests Behavioral Assessment (Neurological Score) Drug_Admin_Vivo->Behavioral_Tests Tissue_Harvest Tissue Harvesting (Brain Slices) Behavioral_Tests->Tissue_Harvest Infarct_Analysis Infarct Volume Analysis (TTC Staining) Tissue_Harvest->Infarct_Analysis Cell_Culture Neuronal Cell Culture OGD_Induction OGD Induction (Hypoxia & Glucose Deprivation) Cell_Culture->OGD_Induction Drug_Admin_Vitro Drug Treatment (Vehicle or Compound) OGD_Induction->Drug_Admin_Vitro Cell_Viability Cell Viability Assays (LDH, MTT) Drug_Admin_Vitro->Cell_Viability Mechanism_Assays Mechanistic Assays (e.g., Western Blot for Cytochrome c, Caspase Activity) Drug_Admin_Vitro->Mechanism_Assays

References

VBIT-3: A Comparative Analysis of its Specificity for VDAC1 over VDAC2/3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the voltage-dependent anion channel (VDAC) inhibitor, VBIT-3, with a focus on its binding specificity for the VDAC1 isoform over VDAC2 and VDAC3. The information presented is based on available experimental data to assist researchers in evaluating this compound for their specific applications.

Introduction to this compound and VDACs

The voltage-dependent anion channels (VDACs) are a family of pore-forming proteins located in the outer mitochondrial membrane, playing a crucial role in regulating the flux of ions and metabolites between the mitochondria and the cytosol. In mammals, three isoforms have been identified: VDAC1, VDAC2, and VDAC3. While they share a high degree of sequence homology, they exhibit distinct physiological roles. VDAC1 is the most abundant and well-characterized isoform, and its oligomerization is a key step in the intrinsic apoptotic pathway.

This compound is a small molecule inhibitor designed to target VDAC1. It has been identified as an inhibitor of VDAC1 oligomerization and has been shown to protect against apoptosis in various cell models. Understanding the specificity of this compound for VDAC1 over its other isoforms is critical for its development as a selective therapeutic agent.

Quantitative Comparison of Binding Affinities

Direct comparative experimental data on the binding affinity of this compound to all three VDAC isoforms is limited. However, studies on this compound and a structurally similar compound, VBIT-4, provide valuable insights into its likely specificity.

CompoundTarget IsoformBinding Affinity (Kd)MethodReference
This compound VDAC131.3 μMMicroscale Thermophoresis (MST)[1]
VBIT-4 VDAC1 (recombinant)~53 μMMicroscale Thermophoresis (MST)[2]
VDAC2 (recombinant)~53 μMMicroscale Thermophoresis (MST)[2]
VDAC3 (recombinant)~53 μMMicroscale Thermophoresis (MST)[2]

Table 1: Binding affinities of this compound and VBIT-4 for VDAC isoforms.

The data indicates that this compound has a micromolar binding affinity for VDAC1[1]. A study on the closely related compound, VBIT-4, demonstrated that it binds to all three recombinant VDAC isoforms with similar affinity[2]. This suggests that this compound may also exhibit a similar lack of strong specificity for VDAC1 over VDAC2 and VDAC3 at the level of direct binding.

Experimental Methodologies

The following are summaries of the key experimental protocols used to characterize the interaction of this compound and related compounds with VDAC proteins.

Microscale Thermophoresis (MST) for Binding Affinity

Microscale thermophoresis is a powerful technique to quantify biomolecular interactions in solution.

Protocol:

  • Protein Labeling: Purified VDAC1 is fluorescently labeled using a protein labeling kit.

  • Sample Preparation: A constant concentration of labeled VDAC1 is mixed with a serial dilution of the compound (e.g., this compound or VBIT-4).

  • Incubation: The mixtures are incubated to allow binding to reach equilibrium.

  • Capillary Loading: The samples are loaded into glass capillaries.

  • MST Measurement: The capillaries are placed in an MST instrument. A microscopic temperature gradient is induced by an infrared laser, and the movement of the fluorescently labeled protein along this gradient is monitored.

  • Data Analysis: Changes in the thermophoretic movement upon ligand binding are used to determine the dissociation constant (Kd).

MST_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis p Purified VDAC1 mix Mix and Incubate p->mix l Fluorescent Label l->mix c This compound (Serial Dilution) c->mix cap Load into Capillaries mix->cap mst MST Instrument (IR Laser) cap->mst therm Measure Thermophoresis mst->therm kd Calculate Kd therm->kd

Figure 1: Experimental workflow for determining binding affinity using Microscale Thermophoresis (MST).

Planar Lipid Bilayer Electrophysiology for Channel Conductance

This technique is used to measure the ion channel activity of VDAC and the effect of inhibitors.

Protocol:

  • Bilayer Formation: A planar lipid bilayer is formed across a small aperture separating two aqueous compartments.

  • Protein Reconstitution: Purified VDAC1 is incorporated into the lipid bilayer.

  • Recording Baseline Activity: The ionic current through the VDAC channels is measured at various holding potentials using electrodes placed in each compartment.

  • Compound Addition: this compound is added to one of the compartments.

  • Recording Post-Inhibition Activity: The channel conductance is measured again to determine the effect of the compound.

PLB_Workflow cluster_setup Experimental Setup cluster_measurement Measurement plb Form Planar Lipid Bilayer vdac Reconstitute VDAC1 plb->vdac base Record Baseline Channel Conductance vdac->base add Add this compound base->add post Record Post-Inhibition Channel Conductance add->post

Figure 2: Workflow for assessing VDAC channel conductance using planar lipid bilayer electrophysiology.

This compound's Mechanism of Action: Inhibition of VDAC1 Oligomerization

This compound's primary mechanism of anti-apoptotic action is through the inhibition of VDAC1 oligomerization. Under apoptotic stimuli, VDAC1 monomers assemble into dimers and higher-order oligomers, forming a large pore that allows the release of pro-apoptotic factors like cytochrome c from the mitochondrial intermembrane space into the cytosol.

VBIT3_MoA cluster_normal Normal Conditions cluster_apoptosis Apoptotic Stimulus cluster_inhibition With this compound VDAC1_m VDAC1 Monomer VDAC1_o VDAC1 Oligomer VDAC1_m->VDAC1_o Oligomerization CytC_release Cytochrome c Release VDAC1_o->CytC_release Apoptosis Apoptosis CytC_release->Apoptosis VBIT3 This compound VBIT3->Inhibition Inhibition->VDAC1_o Inhibits

Figure 3: this compound inhibits apoptosis by preventing VDAC1 oligomerization and subsequent cytochrome c release.

Conclusion

This compound is a confirmed inhibitor of VDAC1 oligomerization with a binding affinity in the micromolar range. While direct comparative binding data for this compound against VDAC2 and VDAC3 is not currently available, experimental evidence from the closely related compound VBIT-4 suggests that this compound may not exhibit significant isoform specificity in direct binding assays. The anti-apoptotic effect of this compound is primarily attributed to its inhibition of VDAC1 oligomerization, a process in which VDAC1 plays a central role. Researchers should consider this lack of pronounced isoform specificity when designing experiments and interpreting results using this compound as a VDAC1-targeted tool. Further studies are warranted to definitively characterize the isoform selectivity profile of this compound.

References

VBIT-3: A Novel VDAC1 Oligomerization Inhibitor Poised to Redefine Neuroprotective Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of neurodegenerative disease treatment is at a critical juncture. Existing therapies for conditions like Alzheimer's disease offer symptomatic relief but fall short of halting or reversing the underlying pathology. In the quest for disease-modifying interventions, a novel small molecule, VBIT-3, has emerged as a promising candidate. This guide provides a comprehensive evaluation of the therapeutic potential of this compound by comparing its preclinical profile with established Alzheimer's disease medications.

Mechanism of Action: A Departure from Conventional Approaches

Current Alzheimer's treatments primarily target neurotransmitter systems. Cholinesterase inhibitors like Donepezil, Rivastigmine, and Galantamine aim to increase acetylcholine (B1216132) levels, while Memantine modulates glutamate (B1630785) signaling. In contrast, this compound introduces a novel mechanism centered on mitochondrial function and apoptosis.

This compound is an inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1), a key protein in the outer mitochondrial membrane that regulates the passage of ions and metabolites. In pathological conditions, VDAC1 can oligomerize, forming a large channel that facilitates the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, ultimately leading to programmed cell death. This compound directly binds to VDAC1, inhibiting its oligomerization and thereby preventing the initiation of the apoptotic cascade. This mechanism offers a direct approach to preserving neuronal integrity, a fundamental departure from the symptomatic management offered by current drugs.

In Vitro Efficacy: Targeting the Core of Apoptotic Signaling

Preclinical in vitro studies have demonstrated the potent anti-apoptotic effects of this compound. In Human Embryonic Kidney (HEK-293) cells, this compound effectively inhibited VDAC1 oligomerization, cytochrome c release, and apoptosis with compelling IC50 values.

ParameterThis compound IC50 (µM)
VDAC1 Oligomerization Inhibition8.8 ± 0.56
Cytochrome c Release Inhibition6.6 ± 1.03
Apoptosis Inhibition7.5 ± 0.27

These data highlight the direct engagement of this compound with its target and its ability to effectively block the downstream consequences of VDAC1 oligomerization at the cellular level.

Preclinical In Vivo Potential: Insights from a Close Analog

While in vivo data for this compound in Alzheimer's disease models are not yet published, studies on a closely related compound, VBIT-4, provide strong evidence for the therapeutic potential of this class of VDAC1 oligomerization inhibitors. VBIT-4, developed through the same high-throughput screening and medicinal chemistry optimization that yielded this compound, has been evaluated in the 5xFAD mouse model of Alzheimer's disease.

Animal ModelTreatmentKey Findings
5xFAD MiceVBIT-4 (20 mg/kg)- Prevented cognitive decline in learning and memory tasks. - Reduced neuronal loss. - Decreased neuroinflammation.

The promising in vivo results for VBIT-4 suggest that this compound, with its similar mechanism of action, holds significant promise for achieving comparable or superior efficacy in preclinical models of neurodegenerative diseases.

Comparative Landscape with Existing Alzheimer's Disease Drugs

To contextualize the potential of this compound, it is essential to compare its preclinical and clinical profile with the current standard-of-care medications for Alzheimer's disease.

DrugMechanism of ActionPreclinical HighlightsClinical Efficacy
Donepezil Reversible acetylcholinesterase inhibitorIncreased CNS acetylcholine and improved performance in learning and memory tests in rats.Modest improvements in cognition and global function in mild to moderate Alzheimer's disease.
Rivastigmine "Pseudo-irreversible" acetyl- and butyryl-cholinesterase inhibitorNeuroprotective effects observed in animal models of ischemic brain conditions.[1]Shown to be effective in improving cognitive, behavioral, and daily functioning in patients with mild-to-moderate AD.[2]
Galantamine Reversible, competitive acetylcholinesterase inhibitor and allosteric modulator of nicotinic acetylcholine receptors-Significant improvements in cognitive and global symptoms in patients with mild to moderate AD.[3]
Memantine Uncompetitive NMDA receptor antagonistProtected against NMDA-induced convulsions and neuronal damage in rats.[4] Reduced amyloid plaque burden and improved short-term memory in APP/PS1 mice.[5]Used for moderate to severe Alzheimer's disease, often in combination with cholinesterase inhibitors, to slow cognitive decline.[6]

While existing drugs provide a degree of symptomatic relief, their mechanisms do not directly address the underlying neurodegenerative processes. This compound's targeted inhibition of apoptosis presents a potentially disease-modifying approach that could offer a significant advancement in Alzheimer's therapy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the protocols for the key in vitro experiments cited for this compound.

VDAC1 Oligomerization Assay

This assay is designed to quantify the extent of VDAC1 oligomerization in cells and the inhibitory effect of compounds like this compound.

  • Cell Culture and Treatment: HEK-293 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics. Cells are then treated with an apoptosis-inducing agent (e.g., selenite) in the presence or absence of varying concentrations of this compound.

  • Cross-linking: The cell-permeable cross-linker EGS (ethylene glycol bis(succinimidylsuccinate)) is added to the cell culture to covalently link proteins that are in close proximity, thereby "fixing" the VDAC1 oligomers.

  • Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined using a standard method like the Bradford assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each treatment group are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a nitrocellulose membrane.

  • Immunodetection: The membrane is incubated with a primary antibody specific for VDAC1, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Visualization and Quantification: The signal from the enzyme is detected using a chemiluminescent substrate, and the bands corresponding to VDAC1 monomers, dimers, and higher-order oligomers are visualized. The intensity of the bands is quantified using densitometry software to determine the relative amount of oligomerization in each sample.

Cytochrome c Release Assay

This assay measures the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of apoptosis.

  • Cell Culture and Treatment: Similar to the oligomerization assay, HEK-293 cells are treated with an apoptosis inducer with or without this compound.

  • Cell Fractionation: Cells are harvested and gently lysed to release the cytosolic contents while keeping the mitochondria intact. The lysate is then centrifuged at a low speed to pellet the nuclei and unbroken cells. The resulting supernatant is centrifuged at a higher speed to pellet the mitochondria. The supernatant from this step is the cytosolic fraction.

  • Protein Quantification: The protein concentration of the cytosolic fractions is determined.

  • Western Blotting: Equal amounts of cytosolic protein are subjected to SDS-PAGE and Western blotting as described above.

  • Immunodetection: The membrane is probed with a primary antibody specific for cytochrome c. A loading control, such as an antibody against a cytosolic protein like β-actin, is also used to ensure equal protein loading.

  • Analysis: The intensity of the cytochrome c band in the cytosolic fraction is quantified to determine the extent of its release from the mitochondria.

Apoptosis Assay

This assay quantifies the percentage of apoptotic cells in a population.

  • Cell Culture and Treatment: HEK-293 cells are treated as described in the previous protocols.

  • Cell Staining: Cells are harvested and stained with a combination of Annexin V and a viability dye like Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The instrument excites the fluorescent dyes and detects the emitted light, allowing for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells based on their staining patterns.

  • Data Analysis: The percentage of cells in each quadrant of the flow cytometry plot is calculated to determine the level of apoptosis in each treatment group.

Visualizing the Molecular Landscape

To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.

VBIT3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Mitochondrial Outer Membrane cluster_intermembrane Intermembrane Space cluster_cytosol Cytosol Apoptotic Stimulus Apoptotic Stimulus VDAC1_monomer VDAC1 (Monomer) Apoptotic Stimulus->VDAC1_monomer Induces VDAC1_oligomer VDAC1 (Oligomer) VDAC1_monomer->VDAC1_oligomer Oligomerization Cytochrome_c_mito Cytochrome c VDAC1_oligomer->Cytochrome_c_mito Allows Release VBIT3 This compound VBIT3->VDAC1_oligomer Inhibits Cytochrome_c_cyto Cytochrome c Cytochrome_c_mito->Cytochrome_c_cyto Translocation Apoptosis Apoptosis Cytochrome_c_cyto->Apoptosis Initiates Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies (using VBIT-4 as a proxy) A HEK-293 Cell Culture B Treatment with Apoptosis Inducer +/- this compound A->B C1 VDAC1 Oligomerization Assay B->C1 C2 Cytochrome c Release Assay B->C2 C3 Apoptosis Assay B->C3 D Data Analysis & IC50 Determination C1->D C2->D C3->D I Evaluation of Therapeutic Efficacy D->I Informs E 5xFAD Alzheimer's Mouse Model F Treatment with VBIT-4 E->F G Behavioral & Cognitive Tests F->G H Histological & Biochemical Analysis F->H G->I H->I

References

Safety Operating Guide

Navigating the Safe Disposal of VBIT-3: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step procedure for the safe disposal of VBIT-3, a voltage-dependent anion channel 1 (VDAC1) inhibitor. While this compound is shipped as a non-hazardous chemical, the absence of a specific Safety Data Sheet (SDS) necessitates treating it with the caution afforded to potentially hazardous substances.

This compound Chemical and Physical Properties

A summary of the known properties of this compound is presented below. This information is crucial for understanding its nature and for making informed decisions regarding its handling and disposal.

PropertyValue
Chemical Name 1-(4-Chloro-phenyl)-3-[4-(4-trifluoromethoxy-phenyl)-piperazin-1-yl]-pyrrolidine-2,5-dione
CAS Number 2088463-66-3
Molecular Formula C21H19ClF3N3O3
Molecular Weight 453.85 g/mol
Appearance Solid
Storage Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C

Experimental Protocol: this compound Disposal Procedure

The following protocol outlines the recommended steps for the proper disposal of this compound. This procedure is based on standard laboratory practices for chemical waste management and should be conducted in accordance with all applicable local, state, and federal regulations.

Materials Required:

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.

  • Labeled hazardous waste container (compatible with chemical solids).

  • Waste disposal logbook.

  • Spill containment materials (e.g., absorbent pads).

Procedure:

  • Risk Assessment: Before beginning any disposal procedure, conduct a thorough risk assessment. Review the known properties of this compound and consider any potential hazards. Ensure that the disposal process will be carried out in a designated and well-ventilated area, such as a fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, to prevent skin and eye contact.

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound waste, including unused or expired compound and contaminated consumables (e.g., weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container for solid chemical waste.

    • Liquid Waste: If this compound has been dissolved in a solvent, the resulting solution should be disposed of as liquid chemical waste. The waste container must be appropriate for the solvent used and clearly labeled with the contents, including the name and concentration of this compound and the solvent. Do not mix incompatible waste streams.

  • Container Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream. The date of accumulation should also be recorded.

  • Storage of Waste: Store the sealed hazardous waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic. Ensure that incompatible waste types are segregated to prevent accidental reactions.

  • Waste Pickup and Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Follow all institutional procedures for waste pickup requests.

  • Documentation: Record the disposal of this compound in your laboratory's waste disposal logbook. This should include the date, quantity of waste, and the method of disposal.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

VBIT3_Disposal_Workflow cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_containment Containment & Labeling cluster_final Final Steps start Start Disposal Process assess Conduct Risk Assessment start->assess ppe Don Appropriate PPE assess->ppe identify_waste Identify this compound Waste Form ppe->identify_waste solid_waste Solid this compound Waste identify_waste->solid_waste Solid liquid_waste This compound in Solution identify_waste->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container store Store in Satellite Accumulation Area solid_container->store liquid_container->store request_pickup Request EHS Waste Pickup store->request_pickup document Document Disposal request_pickup->document end End document->end

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and building trust in their chemical handling practices.

Essential Safety and Logistics for Handling VBIT-3

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on personal protective equipment (PPE) for handling VBIT-3 in a research setting. This compound is intended for research use only and is not for human or veterinary use.[1] It is crucial to supplement this information with a comprehensive, site-specific risk assessment conducted by qualified safety professionals. Always consult the latest Safety Data Sheet (SDS) for this compound if available, and adhere to all institutional and regulatory safety protocols.

Immediate Safety Information

This compound is an inhibitor of the voltage-dependent anion channel 1 (VDAC1).[1][2] While it is shipped as a non-hazardous chemical under ambient temperatures, proper laboratory hygiene and safety practices are paramount to minimize exposure.[1]

Hazard Identification and Precautionary Measures:

HazardPrecautionary Statement
Eye Contact May cause eye irritation.
Skin Contact May cause skin irritation upon prolonged or repeated contact.
Inhalation May be harmful if inhaled. Avoid breathing dust or aerosols.
Ingestion May be harmful if swallowed.

Personal Protective Equipment (PPE)

The following PPE is recommended as a minimum standard when handling this compound. The final selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Core PPE Requirements:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.[3] Always inspect gloves for tears or punctures before use and dispose of them properly after handling the compound.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against splashes or airborne particles.[4]

  • Protective Clothing: A standard laboratory coat should be worn to protect personal clothing.[5] Ensure the lab coat is buttoned and fits properly.

  • Respiratory Protection: For procedures that may generate dust or aerosols, a properly fitted N95 respirator or a higher level of respiratory protection may be necessary, as determined by a risk assessment.[4]

Logical Workflow for PPE Selection:

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling this compound assess_procedure Assess Experimental Procedure start->assess_procedure check_aerosol Potential for Dust or Aerosol Generation? assess_procedure->check_aerosol check_splash Potential for Splash? assess_procedure->check_splash base_ppe Minimum PPE: - Nitrile Gloves - Safety Glasses - Lab Coat check_aerosol->base_ppe No respirator Add N95 Respirator or Higher check_aerosol->respirator Yes check_splash->base_ppe No face_shield Add Face Shield check_splash->face_shield Yes full_protection Full Protection Ensemble base_ppe->full_protection respirator->full_protection face_shield->full_protection Experimental_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_final Final Steps ppe Don Appropriate PPE fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh this compound Powder fume_hood->weigh dissolve Add Solvent and Dissolve weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot storage Store Aliquots at -20°C / -80°C aliquot->storage cleanup Clean Work Area storage->cleanup disposal Dispose of Waste cleanup->disposal

References

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